13,14-dihydro-15(R)-Prostaglandin E1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16?,17-,19?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOINJQWXDTOSF-FXQQTDPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Choreography: A Technical Guide to the Mechanism of Action of 13,14-dihydro-15(R)-Prostaglandin E1
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action of 13,14-dihydro-15(R)-Prostaglandin E1 is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented activities of its parent compound, Prostaglandin E1 (PGE1), and its more prevalent stereoisomer, 13,14-dihydro-15(S)-Prostaglandin E1. The mechanism outlined herein is inferred from these closely related structures and should be considered a putative framework for further investigation.
Introduction
This compound is a synthetic analog of 13,14-dihydro-PGE1, a primary and biologically active metabolite of Prostaglandin E1 (PGE1). A key structural feature of this compound is the hydroxyl group at the C-15 position in the R configuration, which is considered the "unnatural" form compared to the endogenously produced S configuration. Prostaglandins are a class of lipid compounds that exert diverse and potent hormone-like effects in a wide range of physiological and pathological processes. Understanding the precise mechanism of action of specific analogs like 13,14-dihydro-15(R)-PGE1 is crucial for the development of novel therapeutics with targeted activities.
This technical guide synthesizes the current understanding of PGE1 and its metabolites to propose a likely mechanism of action for the 15(R) analog, focusing on receptor interaction, downstream signaling pathways, and cellular effects.
Proposed Mechanism of Action
The biological effects of prostaglandins are mediated through their interaction with specific G protein-coupled receptors (GPCRs) on the cell surface. For Prostaglandin E1 and its metabolites, the primary targets are the prostaglandin E receptors, designated as EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling cascades, leading to a variety of cellular responses.
Receptor Binding and Specificity
While direct binding affinities for 13,14-dihydro-15(R)-PGE1 are not available, it is hypothesized to interact with the same family of EP receptors as PGE1 and its 15(S)-dihydro metabolite. The stereochemistry at the C-15 position is a critical determinant of biological activity, and it is plausible that the 15(R) configuration alters the binding affinity and selectivity for the different EP receptor subtypes compared to the 15(S) form.
Table 1: Comparative Binding Affinities of PGE1 for Mouse EP Receptors
| Receptor Subtype | Ligand | Dissociation Constant (Ki) |
| EP1 | PGE1 | ~36 nM |
| EP2 | PGE1 | ~10 nM |
| EP3 | PGE1 | ~1.1 nM |
| EP4 | PGE1 | ~2.1 nM |
Data for PGE1 is provided as a reference for the expected range of affinities.
Postulated Signaling Pathways
The activation of EP receptors by a prostaglandin analog initiates a cascade of intracellular events. Based on the known signaling of EP receptors, the binding of 13,14-dihydro-15(R)-PGE1 could trigger the following pathways:
-
EP1 Receptor (Gq-coupled): Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
EP2 and EP4 Receptors (Gs-coupled): Binding to these receptors activates the Gs alpha subunit, stimulating adenylyl cyclase (AC) to increase the production of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.
-
EP3 Receptor (Gi-coupled): Activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The ultimate cellular effect of 13,14-dihydro-15(R)-PGE1 will depend on its relative affinity for these receptor subtypes and the specific repertoire of EP receptors expressed in a given cell type.
Caption: Putative signaling pathways for 13,14-dihydro-15(R)-PGE1.
Known and Inferred Cellular Effects
The better-characterized 13,14-dihydro-15(S)-PGE1 is known to be a potent inhibitor of ADP-induced platelet aggregation, with an efficacy comparable to PGE1. This effect is likely mediated through the activation of EP2 and/or EP4 receptors on platelets, leading to an increase in cAMP, which in turn inhibits platelet activation and aggregation. It is plausible that 13,14-dihydro-15(R)-PGE1 shares this anti-platelet activity, although the potency may differ.
Table 2: Anti-Platelet Aggregation Activity of PGE1 and its Metabolites
| Compound | Assay | IC50 |
| PGE1 | ADP-induced platelet aggregation in human platelet-rich plasma | ~40 nM |
| 13,14-dihydro-15(S)-PGE1 | ADP-induced platelet aggregation in human platelet-rich plasma | ~31 nM |
| 15-keto-13,14-dihydro-PGE1 | ADP-induced platelet aggregation in human platelet-rich plasma | 14.8 µg/mL |
Note: Data for 13,14-dihydro-15(R)-PGE1 is not available.
Other potential cellular effects, extrapolated from the known functions of PGE1, could include modulation of inflammation, regulation of smooth muscle tone, and effects on neurotransmission. The specific outcomes would be highly dependent on the cellular context and the expression profile of EP receptors.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively characterize the mechanism of action of 13,14-dihydro-15(R)-PGE1, a series of in vitro experiments are required. The following outlines key experimental protocols.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of 13,14-dihydro-15(R)-PGE1 for the human EP1, EP2, EP3, and EP4 receptors.
Methodology:
-
Cell Culture: Stably transfect human embryonic kidney (HEK293) cells to express each of the individual human EP receptor subtypes.
-
Membrane Preparation: Harvest the cells and prepare cell membrane fractions by homogenization and centrifugation.
-
Competition Binding Assay: Incubate the cell membranes with a constant concentration of a high-affinity radioligand (e.g., [3H]-PGE2) and increasing concentrations of unlabeled 13,14-dihydro-15(R)-PGE1.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Second Messenger Assays
Objective: To determine the functional consequence of receptor binding by measuring the modulation of intracellular second messengers.
Methodology:
-
cAMP Assay (for EP2, EP4, and EP3):
-
Culture HEK293 cells expressing EP2, EP4, or EP3 receptors.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of 13,14-dihydro-15(R)-PGE1.
-
Lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Intracellular Calcium Mobilization Assay (for EP1):
-
Load HEK293 cells expressing the EP1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with varying concentrations of 13,14-dihydro-15(R)-PGE1.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorometric imaging system.
-
Caption: Workflow for elucidating the mechanism of action.
Conclusion and Future Directions
The mechanism of action of this compound is predicted to involve interaction with the family of EP receptors, leading to the modulation of intracellular cAMP and/or calcium levels. Its biological effects are likely to be similar to those of PGE1 and its 15(S)-dihydro metabolite, particularly in the context of platelet aggregation, but with potentially different potency and selectivity profiles due to its distinct stereochemistry.
Further research, employing the experimental protocols outlined in this guide, is essential to definitively establish the pharmacological profile of this compound. Such studies will not only illuminate the specific molecular interactions of this compound but also contribute to a deeper understanding of the structure-activity relationships of prostaglandin analogs, paving the way for the rational design of novel and more effective therapeutic agents.
An In-depth Technical Guide to the Cellular Signaling Pathway of 13,14-dihydro-15(R)-Prostaglandin E1
Disclaimer: Direct experimental data on the cellular signaling pathway of 13,14-dihydro-15(R)-Prostaglandin E1 is limited in publicly available scientific literature. This guide is constructed based on the well-established signaling pathways of its parent compound, Prostaglandin E1 (PGE1), due to their structural similarity. The described pathways and quantitative data should therefore be considered putative for this compound and serve as a framework for future research.
Introduction
This compound is a synthetic analog of 13,14-dihydro-PGE1, a metabolite of the naturally occurring Prostaglandin E1 (PGE1). PGE1 is a member of the eicosanoid family of signaling molecules and exerts a wide range of physiological and pathological effects, including vasodilation, modulation of inflammation, and regulation of smooth muscle contraction. Understanding the cellular signaling pathways of PGE1 and its analogs is crucial for researchers in pharmacology, cell biology, and drug development. This technical guide provides a comprehensive overview of the inferred cellular signaling pathway of this compound, based on the known interactions of PGE1 with its receptors and subsequent downstream signaling cascades.
Receptor Interaction and G-Protein Coupling
Prostaglandin E1 interacts with a family of four G-protein coupled receptors (GPCRs) known as the E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. It is highly probable that this compound also interacts with these receptors. Each EP receptor subtype is coupled to a different class of heterotrimeric G-proteins, leading to the activation of distinct intracellular signaling pathways.
-
EP1 Receptor: Coupled to Gq/11 proteins.
-
EP2 Receptor: Coupled to Gs proteins.
-
EP3 Receptor: Primarily coupled to Gi proteins, although some isoforms can also couple to Gs and G12/13.
-
EP4 Receptor: Coupled to Gs proteins.
The affinity of PGE1 for these receptors varies, which contributes to the diverse biological responses elicited by this prostaglandin.
Quantitative Data: Prostaglandin E1 Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of Prostaglandin E1 for the different mouse EP receptor subtypes. This data provides a quantitative basis for understanding the potential receptor interactions of this compound.
| Receptor Subtype | Ligand | Ki (nM) | Cell Type |
| EP1 | PGE1 | 36 | CHO cells |
| EP2 | PGE1 | 10 | CHO cells |
| EP3 | PGE1 | 1.1 | CHO cells |
| EP4 | PGE1 | 2.1 | CHO cells |
Cellular Signaling Pathways
The activation of EP receptors by a ligand such as this compound is expected to initiate the following signaling cascades:
EP1 Receptor Signaling (Gq Pathway)
Activation of the EP1 receptor leads to the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
EP2 and EP4 Receptor Signaling (Gs Pathway)
Binding of a ligand to EP2 and EP4 receptors activates the stimulatory G-protein, Gs. The alpha subunit of Gs then activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA, in turn, phosphorylates various downstream effector proteins, leading to cellular responses such as vasodilation and inhibition of inflammation.
EP3 Receptor Signaling (Gi Pathway)
The EP3 receptor is unique in that it primarily couples to the inhibitory G-protein, Gi. Activation of the EP3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This counteracts the effects of Gs-coupled receptors and leads to cellular responses such as inhibition of neurotransmitter release and smooth muscle contraction in some tissues.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the signaling pathways of prostaglandins. These protocols can be adapted for the study of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Materials:
-
Cells or membranes expressing the EP receptor of interest.
-
Radiolabeled prostaglandin (e.g., [3H]PGE1 or a custom synthesized radiolabeled 13,14-dihydro-15(R)-PGE1).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Cell Membranes: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (13,14-dihydro-15(R)-PGE1). Include a control with no unlabeled ligand (total binding) and a control with a high concentration of unlabeled PGE1 (non-specific binding).
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound ligand (on the filter) from the unbound ligand (in the filtrate).
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the Ki value.
cAMP Measurement Assay
This assay is used to measure changes in intracellular cAMP levels in response to receptor activation.
Materials:
-
Cells expressing the EP receptor of interest (EP2, EP3, or EP4).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based kits).
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 15 minutes). Include a vehicle control.
-
Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Detection: Perform the cAMP assay following the manufacturer's protocol. This typically involves a competitive immunoassay where the cAMP in the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in the cell lysates. Plot the cAMP concentration as a function of the ligand concentration to determine the EC50 (for EP2/EP4) or IC50 (for EP3).
Intracellular Calcium Imaging
This technique is used to measure changes in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.
Materials:
-
Cells expressing the EP1 receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or plates suitable for fluorescence imaging.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in HBSS. Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Washing: Wash the cells with fresh HBSS to remove excess dye.
-
Baseline Measurement: Place the plate on the fluorescence microscope or plate reader and record the baseline fluorescence for a short period.
-
Stimulation: Add this compound to the cells while continuously recording the fluorescence.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated. The data is typically presented as the change in fluorescence (ΔF) over the baseline fluorescence (F0), or as the ratio change.
Conclusion
The cellular signaling pathway of this compound is predicted to be mediated through the four EP receptor subtypes, leading to the activation of Gq, Gs, and Gi signaling cascades. This guide provides a detailed, albeit inferred, framework for understanding these pathways, supported by quantitative data from its parent compound, PGE1, and comprehensive experimental protocols. Researchers and drug development professionals can utilize this information to design experiments aimed at characterizing the specific pharmacological profile of this compound and exploring its therapeutic potential. Direct investigation into the receptor binding affinities and downstream functional effects of this specific analog is warranted to confirm and expand upon the putative pathways outlined herein.
An In-depth Technical Guide on Prostaglandin E1 Receptor Binding Affinity with a Focus on 13,14-dihydro-15(R)-Prostaglandin E1
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the receptor binding characteristics of Prostaglandin E1 (PGE1) and its derivatives, with a specific focus on the current state of knowledge regarding 13,14-dihydro-15(R)-Prostaglandin E1. Due to a lack of specific binding affinity data for 13,14-dihydro-15(R)-PGE1 in publicly available literature, this document summarizes the binding profiles of closely related and parent compounds to provide a comparative context. Furthermore, it details the experimental protocols necessary for determining such binding affinities and visualizes the associated signaling pathways and experimental workflows.
Introduction to Prostaglandin E Receptors and Ligands
Prostaglandin E2 (PGE2) is a principal mediator in various physiological and pathological processes, exerting its effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1] These receptors exhibit distinct tissue distribution and couple to different intracellular signaling pathways, leading to a wide range of cellular responses.[1] Prostaglandin E1 (PGE1), a closely related endogenous prostanoid, also interacts with these receptors. The metabolic products of these prostaglandins, such as 13,14-dihydro-PGE1, are also biologically active and their receptor interactions are of significant interest in pharmacology and drug development. This compound is a synthetic analog of the natural metabolite, and understanding its receptor binding profile is crucial for elucidating its potential therapeutic effects.
Quantitative Binding Affinity Data
As of the latest literature review, specific quantitative binding affinity data (such as Ki, Kd, or IC50 values) for this compound at the EP receptor subtypes are not available. However, data for the parent compound PGE1, its major metabolite 13,14-dihydro-PGE1, and the related prostaglandin PGE2 are presented below to serve as a reference for potential binding characteristics.
| Ligand | Receptor Subtype | Species | Assay Type | Affinity Metric | Value (nM) | Reference |
| PGE1 | EP4 | Human | [3H]-PGE2 Competition | Ki | 1.45 ± 0.24 | [2] |
| 13,14-dihydro-PGE1 | EP4 | Human | [3H]-PGE2 Competition | Ki | 3.07 ± 0.29 | [2] |
| PGE1 | Platelet Receptors | Human | ADP-induced Aggregation | IC50 | 40 | [3] |
| 13,14-dihydro-PGE1 | Platelet Receptors | Human | ADP-induced Aggregation | IC50 | 31 | [3] |
| PGE2 | EP1 | - | Radioligand Binding | Ki / Kd | ~10-20 | [1] |
| PGE2 | EP2 | Human | Radioligand Binding | Ki | 4.9 | [4] |
| PGE2 | EP3 | - | Radioligand Binding | Ki | <1 | [4] |
| PGE2 | EP4 | Human | [3H]-PGE2 Saturation | Kd | 0.72 ± 0.12 | [2] |
| PGE2 | EP4 | Human | [3H]-PGE2 Competition | Ki | 0.75 ± 0.03 | [2] |
Experimental Protocols for Receptor Binding Assays
The following sections detail a generalized yet comprehensive protocol for determining the binding affinity of a test compound, such as 13,14-dihydro-15(R)-PGE1, to prostaglandin receptors using a competitive radioligand binding assay.
Membrane Preparation from Cells or Tissues
-
Cell Culture and Harvesting: Cells stably or transiently expressing the human EP receptor subtype of interest (e.g., HEK-293 cells) are cultured to a high density. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping or gentle centrifugation.[5]
-
Homogenization: The cell pellet or minced tissue is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6] Homogenization is performed using a Dounce or Polytron homogenizer on ice.
-
Centrifugation: The homogenate is first centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[6] The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 - 43,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[5][6]
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a storage buffer containing a cryoprotectant like 10% sucrose, aliquoted, and stored at -80°C until use.[5][6]
-
Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[6]
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to the target receptor.
-
Assay Setup: The assay is typically performed in 96-well plates in a final volume of 250 µL per well.[6]
-
Reagent Addition: To each well, the following are added in order:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 3-20 µg for cell membranes).[6]
-
50 µL of the unlabeled test compound at various concentrations (to generate a dose-response curve) or buffer for total binding. For non-specific binding, a high concentration of an unlabeled standard ligand is added.
-
50 µL of the radioligand (e.g., [3H]-PGE2) at a fixed concentration, typically near its Kd value.[6]
-
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[6]
-
Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6] This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[6]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Visualizations of Signaling Pathways and Experimental Workflows
Prostaglandin E Receptor Signaling Pathways
The four EP receptor subtypes couple to different G-proteins and activate distinct downstream signaling cascades.
Caption: Prostaglandin E Receptor Signaling Pathways.
Experimental Workflow for Competitive Binding Assay
The logical flow of a competitive radioligand binding assay, from preparation to data analysis, is outlined below.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Discovery and Synthesis of 13,14-dihydro-Prostaglandin E1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 13,14-dihydro-Prostaglandin E1 (13,14-dihydro-PGE1) and its analogs. This document details the core aspects of their pharmacology, experimental protocols, and the logical workflow of their development, presented in a manner accessible to professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Biological Significance
13,14-dihydro-Prostaglandin E1 is a principal and biologically active metabolite of Prostaglandin E1 (PGE1), also known as Alprostadil.[1] Its discovery was significant as it demonstrated comparable, and in some cases, more potent biological activity than its parent compound.[2] This finding opened a new avenue for the development of PGE1 analogs with potentially improved therapeutic profiles.
The primary biological activities of 13,14-dihydro-PGE1 and its analogs revolve around their potent inhibition of platelet aggregation and their role in vasodilation through the activation of adenylate cyclase.[2][3] These properties make them attractive candidates for the treatment of cardiovascular conditions such as thrombosis and peripheral artery disease.
Quantitative Biological Data
The biological activity of 13,14-dihydro-PGE1 and its analogs is typically quantified through in vitro assays that measure their ability to inhibit platelet aggregation and stimulate the production of cyclic AMP (cAMP) via adenylate cyclase activation. The following table summarizes key quantitative data for 13,14-dihydro-PGE1 and related compounds.
| Compound | Assay | System | Potency | Reference |
| 13,14-dihydro-PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | IC50: 31 nM | [2] |
| 13,14-dihydro-PGE1 | ADP-induced Platelet Aggregation | Washed Human Platelets | IC50: 21 nM | [2][4] |
| PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | IC50: 40 nM | [2][4] |
| 13,14-dihydro-PGE1 | Adenylate Cyclase Activation | NCB-20 Hybrid Cells | Kact: 668 nM | [2][4] |
| 13,14-dihydro-PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ID50: 10.8 ng/mL | [3] |
| PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ID50: 8.25 ng/mL | [3] |
| 15-keto-PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ID50: 16.2 µg/mL | [3] |
| 15-keto-13,14-dihydro-PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ID50: 14.8 µg/mL | [3] |
Signaling Pathways
The biological effects of 13,14-dihydro-PGE1 and its analogs are mediated through their interaction with E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct intracellular signaling cascades. The primary pathway for the vasodilatory and anti-aggregatory effects involves the activation of EP2 and EP4 receptors, which couple to the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to downstream phosphorylation events that result in smooth muscle relaxation and inhibition of platelet activation.
Conversely, interaction with the EP1 receptor couples to the Gq alpha subunit, activating Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). The EP3 receptor can couple to Gi, which inhibits adenylate cyclase, thereby reducing cAMP levels.
Experimental Protocols
Synthesis of 13,14-dihydro-Prostaglandin E1 Analogs
General Synthetic Scheme:
-
Synthesis of the Cyclopentanone Core: This typically starts from a chiral precursor to establish the correct stereochemistry of the hydroxyl and side-chain attachment points on the cyclopentanone ring.
-
Synthesis of the Alpha- and Omega-Side Chains: The two side chains are prepared with the desired functional groups and stereochemistry. For 13,14-dihydro analogs, the double bond in the omega-side chain is reduced.
-
Coupling Reactions: The side chains are attached to the cyclopentanone core using reactions such as Wittig or Horner-Wadsworth-Emmons reactions for the alpha-chain and organocuprate addition for the omega-chain.
-
Purification and Characterization: The final product is purified using chromatographic techniques (e.g., HPLC) and its structure is confirmed by spectroscopic methods (e.g., NMR, MS).
In Vitro Inhibition of Platelet Aggregation
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by an agonist such as adenosine diphosphate (ADP).
Materials:
-
Human whole blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.
-
ADP solution.
-
Test compounds (13,14-dihydro-PGE1 analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Aggregometer.
Procedure:
-
Prepare PRP and PPP from human whole blood.
-
Adjust the platelet count of the PRP to a standardized concentration using PPP.
-
Pre-warm the PRP sample to 37°C in the aggregometer.
-
Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Monitor the change in light transmittance through the sample over time using the aggregometer.
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.
-
IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
Adenylate Cyclase Activation Assay
This assay quantifies the ability of a compound to stimulate the production of cAMP in a cell-based system.
Materials:
-
Cultured cells expressing the target EP receptor (e.g., NCB-20 hybrid cells).
-
Test compounds (13,14-dihydro-PGE1 analogs).
-
Cell lysis buffer.
-
cAMP enzyme immunoassay (EIA) kit.
Procedure:
-
Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add various concentrations of the test compound or vehicle control to the wells and incubate at 37°C for a specified time.
-
Terminate the reaction and lyse the cells.
-
Measure the concentration of cAMP in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.
-
The amount of cAMP produced is quantified by comparison to a standard curve.
-
EC50 or Kact values are determined by plotting the cAMP concentration against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental and Logical Workflows
The discovery and development of novel 13,14-dihydro-PGE1 analogs follow a structured workflow that integrates chemical synthesis with biological evaluation.
This workflow begins with the identification of a biological target, followed by the generation of a lead compound. Subsequent structure-activity relationship (SAR) studies guide the chemical synthesis of a library of analogs, which are then screened for improved potency, selectivity, and pharmacokinetic properties. The most promising candidates from these in vitro studies are then advanced to in vivo animal models to assess their efficacy and safety before consideration for clinical trials.
References
- 1. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
The Crucial Role of 15(R)-Hydroxyl Stereospecificity in Prostaglandin E1 Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1) and its analogs are potent lipid mediators that elicit a wide range of physiological and pharmacological effects by interacting with a family of G-protein coupled receptors known as EP receptors. The biological activity of these molecules is exquisitely sensitive to their three-dimensional structure, with subtle changes in stereochemistry often leading to dramatic differences in receptor binding affinity, potency, and downstream signaling. This technical guide delves into the critical importance of the stereochemistry at the C-15 position of the prostaglandin scaffold, specifically focusing on the 15(R)-hydroxyl group in PGE1 analogs. While the naturally occurring and generally more potent epimer is the 15(S) form, the 15(R) epimer, often considered the "unnatural" isomer, plays a significant role in research and drug development, serving as a tool to understand receptor-ligand interactions and, in some cases, exhibiting unique pharmacological profiles.
This guide will provide a comprehensive overview of the synthesis, biological evaluation, and signaling pathways related to the stereospecificity of the 15(R)-hydroxyl group in PGE1 analogs. We will present available quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this fundamental aspect of prostaglandin pharmacology.
Signaling Pathways of Prostaglandin E1
PGE1 exerts its effects by binding to four distinct EP receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor is coupled to different intracellular signaling cascades, leading to a variety of cellular responses.
-
EP1 Receptor: Primarily coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels, often associated with smooth muscle contraction.
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (camp) levels. This pathway is typically involved in vasodilation, inflammation, and immune modulation.
-
EP3 Receptor: This receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The stereochemistry of the hydroxyl group at the C-15 position is a critical determinant of how a PGE1 analog will interact with these receptors and, consequently, which signaling pathways will be activated.
Signaling pathways activated by PGE1 analogs via EP receptors.
Stereoselective Synthesis of 15(R)-PGE1 Analogs
The synthesis of specific prostaglandin epimers requires precise stereochemical control. The preparation of 15(R)-PGE1 analogs often involves the stereospecific reduction of a 15-keto precursor.
A general strategy for the synthesis of prostaglandins involves the "Corey lactone," a key intermediate that allows for the construction of the prostaglandin skeleton. To achieve the desired 15(R) stereochemistry, a stereoselective reducing agent is employed in the final steps of the synthesis to convert the 15-keto group to the 15(R)-hydroxyl group.
General workflow for the synthesis of 15(R)-PGE1 analogs.
Quantitative Comparison of 15(R) vs. 15(S) PGE1 Analogs
The biological activity of PGE1 analogs is highly dependent on the stereochemistry at the C-15 position. While comprehensive quantitative data directly comparing the 15(R) and 15(S) epimers across all EP receptor subtypes is not extensively available in a single source, the general consensus in the literature is that the 15(S) epimer is significantly more potent. The 15(R) epimer often exhibits much lower binding affinity and, consequently, reduced biological activity.
Table 1: Receptor Binding Affinity (Ki) of PGE1 Epimers (Note: The following data is illustrative and compiled from various sources. Direct comparative studies are limited.)
| Compound | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) |
| 15(S)-PGE1 | ~40 | Data not available | Data not available | Data not available |
| 15(R)-PGE1 | Significantly > 1000 | Data not available | Data not available | Data not available |
Table 2: Functional Potency (EC50) of PGE1 Epimers (Note: The following data is illustrative and compiled from various sources. Direct comparative studies are limited.)
| Compound | EP1 (EC50, nM) (Calcium Mobilization) | EP2 (EC50, nM) (cAMP Accumulation) | EP3 (EC50, nM) (cAMP Inhibition) | EP4 (EC50, nM) (cAMP Accumulation) |
| 15(S)-PGE1 | ~50 | Data not available | Data not available | Data not available |
| 15(R)-PGE1 | >10,000 | Data not available | Data not available | Data not available |
Experimental Protocols
Radioligand Binding Assay for EP Receptors
This protocol describes a competitive binding assay to determine the affinity of 15(R) and 15(S) PGE1 analogs for EP receptors.
The Impact of 13,14-dihydro-15(R)-PGE1 on cAMP Production: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of prostaglandin E1 (PGE1) analogs on intracellular signaling is critical for advancing therapeutic strategies. This technical guide provides a comprehensive overview of the known and extrapolated effects of 13,14-dihydro-15(R)-PGE1 on cyclic adenosine monophosphate (cAMP) production, addressing its mechanism of action, experimental evaluation, and the current landscape of available data.
While direct and extensive research on the specific stereoisomer 13,14-dihydro-15(R)-PGE1 is limited in the public domain, its biological activity can be largely inferred from its parent compound, PGE1, and its more extensively studied metabolite, 13,14-dihydro-PGE1 (with the natural 15(S) configuration). Prostaglandin E1 is a well-established activator of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1][2] This signaling cascade is central to many of PGE1's physiological effects, including vasodilation and inhibition of platelet aggregation.[3]
Core Signaling Pathway: PGE1 and its Analogs
Prostaglandin E1 exerts its effects by binding to specific G-protein coupled receptors (GPCRs) known as EP receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4.[2] The stimulation of cAMP production is primarily mediated through the activation of EP2 and EP4 receptors, which are coupled to the stimulatory G-protein, Gs.[2] Upon ligand binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[2] Conversely, the EP3 receptor is typically coupled to the inhibitory G-protein, Gi, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels. The EP1 receptor is coupled to Gq, which activates the phospholipase C pathway, leading to an increase in intracellular calcium.[4]
The metabolic reduction of the 13,14 double bond to form 13,14-dihydro-PGE1 is a key step in the in vivo processing of PGE1.[5] This metabolite retains significant biological activity and is known to be a potent inhibitor of platelet aggregation.[3][6] The stereochemistry at the C-15 position is crucial for biological activity, with the natural (S) configuration being the more active form for many prostaglandin actions. The (R) configuration, as in 13,14-dihydro-15(R)-PGE1, is considered "unnatural" and may exhibit different potency or receptor selectivity.[7]
Quantitative Data on PGE1 and Related Compounds
| Compound | Cell Type | Assay Type | Parameter | Value | Reference |
| Prostaglandin E1 (PGE1) | Human Platelets | Adenylate Cyclase Activity | EC50 | 0.8 µM | [8] |
| Prostaglandin E1 (PGE1) | Human Platelets | Receptor Binding (High Affinity) | K_D | 13 nM | [8] |
| Prostaglandin E1 (PGE1) | Human Platelets | Receptor Binding (Low Affinity) | K_D | 2 µM | [8] |
| 13,14-dihydro-PGE1 | Human Platelets | Platelet Aggregation Inhibition (ADP-induced) | IC50 | 31 nM | [9] |
Experimental Protocols for cAMP Measurement
The following provides a generalized protocol for assessing the impact of a test compound, such as 13,14-dihydro-15(R)-PGE1, on intracellular cAMP levels. This protocol is based on standard competitive immunoassay principles.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line endogenously expressing EP receptors (e.g., HEK293, CHO cells) or a cell line transiently or stably transfected to express specific EP receptor subtypes (EP2, EP4).
-
Cell Seeding: Plate cells in a 96-well or 384-well microplate at a predetermined density to achieve a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of 13,14-dihydro-15(R)-PGE1 in a suitable solvent (e.g., DMSO, ethanol). Create a serial dilution of the compound in an appropriate assay buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and incubate for a specified time.
-
Add the various concentrations of 13,14-dihydro-15(R)-PGE1 to the wells. Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a vehicle control.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Quantification
-
Cell Lysis: After the incubation period, lyse the cells using a lysis buffer provided with the cAMP assay kit. This step releases the intracellular cAMP.
-
cAMP Assay: Utilize a commercially available cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen). These assays are typically based on a competitive binding principle where endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the agonist (13,14-dihydro-15(R)-PGE1) concentration to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the dose-response curve using non-linear regression analysis.
-
Visualizing the Signaling Pathway and Experimental Workflow
To aid in the conceptualization of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of PGE1 analogs via EP2/EP4 receptors to stimulate cAMP production.
Caption: Experimental workflow for measuring the effect of 13,14-dihydro-15(R)-PGE1 on cAMP production.
Conclusion and Future Directions
While the direct pharmacological profile of 13,14-dihydro-15(R)-PGE1 on cAMP production remains to be fully elucidated, its structural similarity to PGE1 and its primary metabolite suggests that it likely acts as an agonist at EP2 and/or EP4 receptors, leading to an increase in intracellular cAMP. The "unnatural" R configuration at the C-15 position may influence its potency and receptor selectivity compared to the 15(S) epimer. Further research, employing the experimental protocols outlined in this guide, is necessary to precisely quantify the effects of this specific analog. Such studies will be invaluable for understanding its potential therapeutic applications and for the rational design of novel prostaglandin-based drugs.
References
- 1. Prostaglandin E1 action on adenylate cyclase activity and membrane lipids in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LIPID MAPS [lipidmaps.org]
- 9. Prostaglandin E antagonist activity of 11, 15-bisdeoxy prostaglandin E1 and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 13,14-dihydro-15(R)-PGE1 and Its Interaction with Platelet Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the prostaglandin E1 (PGE1) metabolite, 13,14-dihydro-15(R)-PGE1, and its role in modulating platelet activation. Prostaglandins are critical signaling molecules in hemostasis and thrombosis. PGE1 is a potent inhibitor of platelet aggregation, and its metabolites can also exhibit biological activity. This document details the known signaling pathways of PGE1 and its derivatives, presents available quantitative data on their anti-platelet effects, and provides detailed experimental protocols for studying these interactions. Particular attention is given to the cAMP-dependent inhibitory pathways. This guide is intended to be a valuable resource for researchers and professionals in the fields of hematology, pharmacology, and drug development.
Introduction
Platelet activation is a critical process in the formation of hemostatic plugs at sites of vascular injury. However, uncontrolled platelet aggregation can lead to pathological thrombosis, a primary cause of cardiovascular events such as myocardial infarction and stroke. Consequently, the signaling pathways that regulate platelet function are key targets for anti-thrombotic therapies.
Prostaglandin E1 (PGE1) is an endogenous eicosanoid that potently inhibits platelet activation. Its primary mechanism of action is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several intracellular proteins, ultimately leading to the inhibition of platelet aggregation and secretion.
PGE1 is rapidly metabolized in vivo. One of its major metabolites is 13,14-dihydro-PGE1. This guide focuses on a specific synthetic analog, 13,14-dihydro-15(R)-PGE1, which is characterized by the unnatural R configuration of the hydroxyl group at the C-15 position[1]. Understanding the biological activity of this specific stereoisomer is crucial for the development of novel anti-platelet agents with potentially improved stability and efficacy. While specific data for the 15(R) isomer is limited, this guide will draw upon the extensive knowledge of PGE1 and its natural metabolites to provide a thorough understanding of its likely mechanisms of action.
Signaling Pathways of PGE1 and its Metabolites in Platelets
The effects of PGE1 and its metabolites on platelet function are primarily mediated through a dual-receptor system that finely tunes intracellular cAMP levels.
Inhibitory Signaling via the IP Receptor
The primary inhibitory pathway for PGE1 in platelets is initiated by its binding to the prostacyclin (IP) receptor, a Gs protein-coupled receptor (GPCR)[2]. This interaction triggers a signaling cascade:
-
Activation of Adenylyl Cyclase: The activated Gαs subunit of the G-protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to a significant increase in intracellular cAMP levels[3].
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.
-
Phosphorylation of Target Proteins: Activated PKA phosphorylates a range of downstream targets that inhibit platelet activation. A key substrate is the Vasodilator-Stimulated Phosphoprotein (VASP), which is involved in actin cytoskeletal dynamics and the regulation of platelet shape change and aggregation.
Modulatory Signaling via the EP3 Receptor
In addition to the inhibitory IP receptor, PGE1 can also bind to the EP3 receptor, a Gi protein-coupled receptor[4]. Activation of the EP3 receptor has an opposing effect on cAMP levels:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein inhibits adenylyl cyclase.
-
Decreased cAMP Levels: This leads to a reduction in intracellular cAMP, which can potentiate platelet aggregation in response to other agonists.
The overall effect of PGE1 and its metabolites on platelet function is therefore determined by the balance of signaling through the IP and EP3 receptors.
Quantitative Data
Table 1: Inhibitory Effects of PGE1 and its Metabolites on ADP-Induced Platelet Aggregation
| Compound | IC50 (Platelet-Rich Plasma) | IC50 (Washed Platelets) | Reference |
| PGE1 | 8.25 ng/mL | - | [5] |
| 13,14-dihydro-PGE1 | 10.8 ng/mL | - | [5] |
| 13,14-dihydro-PGE1 | 31 nM | 21 nM | [6] |
| 15-keto-13,14-dihydro-PGE1 | 14.8 µg/mL | - | [5][7] |
Note: The stereochemistry at the C-15 position for 13,14-dihydro-PGE1 in these studies is presumed to be the natural (S) configuration.
The data indicates that 13,14-dihydro-PGE1 is a potent inhibitor of platelet aggregation, with an efficacy comparable to that of the parent compound, PGE1[5][8]. In contrast, the 15-keto metabolite shows significantly weaker activity[5].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of compounds like 13,14-dihydro-15(R)-PGE1 on platelet function.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold-standard method for assessing platelet function in vitro.
Objective: To measure the ability of 13,14-dihydro-15(R)-PGE1 to inhibit platelet aggregation induced by an agonist (e.g., ADP).
Materials:
-
Whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.
-
3.2% or 3.8% sodium citrate anticoagulant tubes.
-
Light Transmission Aggregometer.
-
Agonist solution (e.g., Adenosine diphosphate - ADP).
-
13,14-dihydro-15(R)-PGE1 stock solution.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of PRP and PPP:
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Platelet Aggregation Assay:
-
Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Pipette the required volume of PRP into aggregometer cuvettes with stir bars.
-
Pre-warm the PRP to 37°C for a specified time (e.g., 5 minutes).
-
Add the desired concentration of 13,14-dihydro-15(R)-PGE1 or vehicle control to the PRP and incubate for a defined period (e.g., 1-2 minutes).
-
Add the platelet agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. An IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) can be determined by testing a range of concentrations of 13,14-dihydro-15(R)-PGE1.
Measurement of Intracellular cAMP Levels (ELISA)
Objective: To quantify the effect of 13,14-dihydro-15(R)-PGE1 on intracellular cAMP levels in platelets.
Materials:
-
Washed platelets (prepared by centrifuging PRP and resuspending the platelet pellet in a suitable buffer).
-
13,14-dihydro-15(R)-PGE1 stock solution.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
Commercially available cAMP ELISA kit.
-
Microplate reader.
Procedure:
-
Platelet Preparation: Prepare washed platelets and resuspend them to a standardized concentration.
-
Incubation:
-
Pre-incubate the washed platelets with a phosphodiesterase inhibitor at 37°C for a specified time.
-
Add different concentrations of 13,14-dihydro-15(R)-PGE1 or vehicle control and incubate for a defined period (e.g., 5-10 minutes).
-
-
Cell Lysis: Stop the reaction and lyse the platelets using the lysis buffer provided in the ELISA kit.
-
cAMP Measurement:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
Read the absorbance on a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the platelet samples is then determined by interpolating from the standard curve.
Conclusion
13,14-dihydro-15(R)-PGE1, as an analog of a major metabolite of the potent anti-platelet agent PGE1, holds significant potential for therapeutic development. Its mechanism of action is likely to be centered on the modulation of intracellular cAMP levels through interactions with the IP and EP3 receptors on the platelet surface. While specific data on the 15(R) isomer is currently lacking, the established methodologies of light transmission aggregometry and cAMP ELISA provide a robust framework for its characterization. Further research is warranted to elucidate the precise quantitative effects and receptor binding profile of this specific stereoisomer, which will be crucial for its potential translation into clinical applications for the prevention and treatment of thrombotic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endotell.ch [endotell.ch]
- 4. PGE1 and PGE2 modify platelet function through different prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiplatelet, antineutrophil and vasodilating properties of 13,14-dihydro-PGE1 (PGE0)--an in vivo metabolite of PGE1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Chirality: A Technical Guide to the Physiological Relevance of Unnatural R-Configuration in Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes, including inflammation, pain, and cancer.[1] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure, with naturally occurring prostaglandins possessing a specific S-configuration at key chiral centers. This in-depth technical guide explores the burgeoning field of unnatural R-configured prostaglandins, focusing on their synthesis, enhanced biological stability, and unique pharmacological profiles. We delve into the experimental methodologies used to characterize these novel compounds and present a comprehensive overview of their potential therapeutic applications, particularly in oncology.
Introduction: The Significance of Stereochemistry in Prostaglandin Function
Prostaglandins exert their diverse effects by binding to and activating a family of G-protein coupled receptors (GPCRs).[2] The stereochemistry of the prostaglandin molecule, particularly the orientation of functional groups on the cyclopentane ring and its two side chains, is a critical determinant of receptor binding affinity and subsequent signal transduction.[3] Naturally occurring prostaglandins, such as PGE2 and PGF2α, possess an S-configuration at specific chiral centers, which has long been considered essential for their biological activity.
However, recent research has challenged this paradigm, demonstrating that synthetic prostaglandins with an unnatural R-configuration at certain positions can exhibit not only retained but often enhanced biological activity and improved pharmacokinetic properties. A seminal study in the field of cancer research has shown that inverting the stereocenter at the C-12 position from the natural S to an unnatural R configuration in a prostaglandin A1 analogue resulted in significantly increased biological stability and more potent antitumor activity.[1] This discovery has opened a new avenue for the rational design of prostaglandin-based therapeutics with superior efficacy and durability.
Enhanced Biological Stability of R-Configured Prostaglandins
A major hurdle in the therapeutic development of natural prostaglandins is their rapid metabolism and inactivation in vivo. This metabolic instability necessitates frequent administration and can limit their clinical utility. The unnatural R-configuration can confer enhanced resistance to enzymatic degradation, leading to a longer biological half-life.
Table 1: Qualitative Comparison of Biological Stability
| Prostaglandin Analogue | Stereochemistry at C-12 | Biological Stability | Antitumor Potency |
| Natural PGA1 Analogue | S | Low | Moderate |
| Unnatural PGA1 Analogue | R | High | High |
This table is a qualitative summary based on findings that demonstrate the enhanced stability and potency of R-configured prostaglandins. Specific quantitative data from direct comparative studies was not available in the public domain at the time of this review.
Experimental Protocol: Prostaglandin Stability Assay in Rat Plasma
This protocol outlines a method to assess the in vitro stability of prostaglandin analogues in plasma.
1. Materials:
-
Test prostaglandin analogues (R- and S-configured)
-
Rat plasma (freshly collected with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard (a stable, structurally similar molecule)
-
LC-MS/MS system
2. Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Pre-warm rat plasma to 37°C.
-
Spike the test compounds into the pre-warmed plasma at a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding three volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze the concentration of the parent compound by LC-MS/MS.
10. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
Determine the half-life (t½) of the compound in plasma from the slope of the linear regression.
Workflow for determining the in vitro stability of prostaglandins in plasma.
Enhanced Antitumor Activity of R-Configured Prostaglandins
The increased biological stability of R-configured prostaglandins translates to more sustained target engagement and, consequently, enhanced pharmacological effects. In the context of cancer, certain R-configured prostaglandin analogues have demonstrated superior potency in inhibiting tumor cell growth compared to their S-configured counterparts.
Table 2: Comparative Antitumor Activity of Prostaglandin Analogues
| Prostaglandin Analogue | Stereochemistry at C-12 | Cell Growth Inhibition (IC50) | p21 Induction | G1 Phase Cell Cycle Arrest |
| Natural PGA1 Analogue | S | Higher | Moderate | Moderate |
| Unnatural PGA1 Analogue | R | Lower | Strong | Strong |
This table provides a qualitative comparison of the antitumor effects. Specific IC50 values are dependent on the cell line and experimental conditions and were not publicly available for a direct R vs. S comparison.
Experimental Protocol: Cell Growth Inhibition Assay
This protocol describes a method to determine the concentration of a prostaglandin analogue that inhibits the growth of a cancer cell line by 50% (IC50).
1. Materials:
-
Cancer cell line (e.g., human glioma cells)
-
Cell culture medium and supplements
-
Test prostaglandin analogues (R- and S-configured)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the R- and S-configured prostaglandin analogues in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
8. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Signaling Pathways of R-Configured Prostaglandins
The enhanced antitumor activity of R-configured prostaglandins is attributed to their ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis. One of the critical mechanisms identified is the induction of the cyclin-dependent kinase (CDK) inhibitor p21.
Induction of p21 and Cell Cycle Arrest
The p21 protein is a potent inhibitor of CDKs, and its induction leads to a halt in the cell cycle, typically at the G1 phase. This prevents cancer cells from proliferating uncontrollably. R-configured prostaglandin analogues have been shown to be potent inducers of p21 expression.
R-configured prostaglandins induce p21, leading to cell cycle arrest.
Experimental Protocol: Western Blot Analysis of p21 Induction
This protocol details the detection of p21 protein levels in cancer cells treated with prostaglandin analogues.
1. Materials:
-
Cancer cell line
-
Test prostaglandin analogues (R- and S-configured)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p21
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Treat cancer cells with the R- and S-configured prostaglandin analogues for various time points.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p21 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
11. Data Analysis:
-
Quantify the band intensities for p21 and the loading control using densitometry software.
-
Normalize the p21 band intensity to the corresponding loading control band intensity.
-
Compare the normalized p21 levels between treated and untreated samples.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with prostaglandin analogues using propidium iodide (PI) staining.
1. Materials:
-
Cancer cell line
-
Test prostaglandin analogues (R- and S-configured)
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
2. Procedure:
-
Treat cancer cells with the R- and S-configured prostaglandin analogues for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
8. Data Analysis:
-
Use flow cytometry analysis software to generate a histogram of DNA content (PI fluorescence).
-
Gate the cell populations corresponding to the G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.
-
Compare the cell cycle distribution between treated and untreated samples.
Workflow for analyzing cell cycle distribution using flow cytometry.
Synthesis of R-Configured Prostaglandins
The synthesis of prostaglandins with specific stereochemistry is a complex challenge in organic chemistry. The introduction of an unnatural R-configuration often requires the development of novel synthetic strategies or the adaptation of existing methods. While a detailed synthetic scheme for the 12-R-prostaglandin A1 methyl ester from the key antitumor study is not fully available in the public domain, the general approach often involves stereoselective reactions and the use of chiral catalysts or starting materials. The Corey lactone is a common intermediate in many prostaglandin syntheses and can be modified to achieve the desired stereochemistry.
Future Perspectives and Conclusion
The discovery of the enhanced biological activity and stability of unnatural R-configured prostaglandins represents a significant advancement in the field of medicinal chemistry. These findings underscore the importance of exploring stereochemical diversity in drug design. Further research is warranted to:
-
Synthesize and screen a wider range of R-configured prostaglandin analogues to identify compounds with improved therapeutic indices for various diseases.
-
Elucidate the precise molecular interactions between R-configured prostaglandins and their receptors to understand the structural basis for their enhanced activity.
-
Conduct comprehensive in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of these novel compounds in relevant animal models.
References
- 1. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of prostaglandins on the regulation of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 13,14-dihydro-15(R)-PGE1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15(R)-PGE1 is an analog of Prostaglandin E1 (PGE1), a member of the prostaglandin family of lipid compounds that are derived enzymatically from fatty acids. Prostaglandins play a key role in a variety of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. PGE1 exerts its effects by binding to a family of four G-protein coupled receptors (GPCRs) designated as EP1, EP2, EP3, and EP4.[1][2][3] The specific cellular response to PGE1 is dictated by the EP receptor subtype expressed in a given cell type and their corresponding downstream signaling pathways.
This document provides detailed protocols for cell-based assays to characterize the activity of 13,14-dihydro-15(R)-PGE1. Given the limited direct data on this specific analog, the following protocols are based on the well-established signaling pathways of its parent compound, PGE1. It is presumed that 13,14-dihydro-15(R)-PGE1 will interact with one or more of the EP receptors. The provided assays will enable researchers to determine which receptor subtype is activated and to quantify the compound's potency and efficacy.
Signaling Pathways of PGE1 Receptors
PGE1 receptor subtypes are coupled to different G-proteins, leading to distinct intracellular signaling cascades:
-
EP1 Receptor: Coupled to the Gq alpha subunit (Gαq), its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[1][4]
-
EP2 and EP4 Receptors: Both are coupled to the Gs alpha subunit (Gαs). Activation of these receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5]
-
EP3 Receptor: This receptor is primarily coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3]
The choice of assay to characterize the activity of 13,14-dihydro-15(R)-PGE1 will depend on the EP receptor subtype of interest. A calcium mobilization assay is suitable for detecting EP1 activation, while a cAMP assay can be used to measure the activity of EP2, EP4 (stimulation), and EP3 (inhibition) receptors.
Diagrams
PGE1 Signaling Pathways
Caption: Signaling pathways of PGE1 receptor subtypes.
Experimental Protocols
Two primary cell-based assays are recommended for characterizing the activity of 13,14-dihydro-15(R)-PGE1: a cAMP accumulation assay and a calcium mobilization assay.
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the ability of 13,14-dihydro-15(R)-PGE1 to modulate intracellular cAMP levels, which is relevant for cells expressing EP2, EP4, or EP3 receptors.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for a cAMP accumulation assay.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human EP2, EP4, or EP3 receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: 96-well, white, clear-bottom tissue culture plates.
-
Test Compound: 13,14-dihydro-15(R)-PGE1.
-
Control Agonist: Prostaglandin E1 (PGE1).
-
Forskolin: For studying Gi-coupled EP3 receptors.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Assay Kit: Commercially available kits such as HTRF cAMP kits, AlphaScreen cAMP Assay kits, or ELISA-based kits are recommended.[6][7]
-
Plate Reader: A microplate reader capable of detecting the signal generated by the chosen cAMP assay kit (e.g., fluorescence, time-resolved fluorescence, or luminescence).
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 20,000-50,000 cells per well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of 13,14-dihydro-15(R)-PGE1 and PGE1 in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. It is recommended to prepare these at a 10X concentration.
-
-
Assay Protocol (Gs-coupled EP2 and EP4 receptors):
-
On the day of the assay, gently wash the cells once with assay buffer.
-
Add 90 µL of assay buffer to each well.
-
Add 10 µL of the 10X compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Assay Protocol (Gi-coupled EP3 receptor):
-
Prepare a solution of forskolin in the assay buffer at a concentration that gives a submaximal stimulation of cAMP (e.g., 1-10 µM).
-
Wash the cells once with assay buffer.
-
Add 80 µL of the forskolin solution to each well.
-
Add 10 µL of the 10X compound dilutions.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
For EP2 and EP4 receptors, plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For the EP3 receptor, plot the percent inhibition of the forskolin-stimulated cAMP response against the log of the agonist concentration to determine the IC50 value.
-
Protocol 2: Calcium Mobilization Assay
This protocol is suitable for detecting the activation of the Gq-coupled EP1 receptor by measuring transient increases in intracellular calcium.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human EP1 receptor.
-
Culture Medium: As described for the cAMP assay.
-
Assay Plate: 96-well, black-walled, clear-bottom tissue culture plates.
-
Test Compound: 13,14-dihydro-15(R)-PGE1.
-
Control Agonist: Prostaglandin E1 (PGE1).
-
Calcium-Sensitive Dye: Fluo-4 AM, Fura-2 AM, or equivalent.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage from cells.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: A microplate reader with kinetic reading capabilities and automated liquid handling, such as a FLIPR or FlexStation.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells into a 96-well black-walled, clear-bottom plate at a density that will yield a confluent monolayer (e.g., 40,000-80,000 cells per well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of 13,14-dihydro-15(R)-PGE1 and PGE1 in assay buffer at a 5X final concentration in a separate 96-well compound plate.
-
-
Calcium Measurement:
-
Program the fluorescence plate reader to perform the following:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Perform a 50 µL addition from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response.
-
-
-
Data Analysis:
-
The data is typically expressed as the change in fluorescence intensity over baseline.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.
| Parameter | 13,14-dihydro-15(R)-PGE1 | Prostaglandin E1 (Control) |
| cAMP Assay (EP2 Receptor) | ||
| EC50 (nM) | Experimental Value | Literature/Experimental Value |
| Emax (% of PGE1) | Experimental Value | 100% |
| cAMP Assay (EP4 Receptor) | ||
| EC50 (nM) | Experimental Value | Literature/Experimental Value |
| Emax (% of PGE1) | Experimental Value | 100% |
| cAMP Assay (EP3 Receptor) | ||
| IC50 (nM) | Experimental Value | Literature/Experimental Value |
| Imax (% of Forskolin) | Experimental Value | Literature/Experimental Value |
| Calcium Mobilization Assay (EP1 Receptor) | ||
| EC50 (nM) | Experimental Value | Literature/Experimental Value[8] |
| Emax (% of PGE1) | Experimental Value | 100% |
Note on Quantitative Data: The binding affinity (Kd) of PGE1 for the human EP1 receptor is approximately 25 nM.[8] The relative potencies of PGE1 at the different EP receptors can vary. It is crucial to determine these values experimentally under your specific assay conditions as a benchmark for evaluating the activity of 13,14-dihydro-15(R)-PGE1.
Disclaimer: The provided protocols are intended as a guide. Optimization of cell density, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.
References
- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 Receptor (PTGER2) Stable Cell Line | eEnzyme [eenzyme.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
Application Note: Quantification of 13,14-dihydro-15(R)-PGE1 in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 13,14-dihydro-15(R)-PGE1, an inactive metabolite of Prostaglandin E1 (PGE1), in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Prostaglandins (PGs) are a group of physiologically active lipid compounds that play a crucial role in various biological processes.[1] PGE1 is a potent vasodilator and inhibitor of platelet aggregation. Due to their short half-lives, direct measurement of primary prostaglandins in circulation is challenging. Therefore, the quantification of their more stable metabolites, such as 13,14-dihydro-15-keto-PGE1, serves as a reliable index of their endogenous production and metabolic turnover.[2] This application note details a robust LC-MS/MS method for the quantification of 13,14-dihydro-15(R)-PGE1 in plasma, offering high sensitivity and specificity crucial for clinical and preclinical research.[1][2]
Experimental Workflow
The overall experimental workflow for the quantification of 13,14-dihydro-15(R)-PGE1 in plasma is depicted below.
Caption: Experimental workflow for 13,14-dihydro-15(R)-PGE1 quantification.
Experimental Protocols
Materials and Reagents
-
13,14-dihydro-15(R)-PGE1 standard
-
Internal Standard (IS), e.g., PGE2-d4
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges
-
Human plasma (or other relevant species)
Sample Preparation
A robust sample preparation protocol is critical for removing interferences and concentrating the analyte.
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation:
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 20 mL of methanol followed by 20 mL of water.[2]
-
Acidify the supernatant from the previous step to pH 3.0 with 0.1 M hydrochloric acid.[2]
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water followed by a low-percentage organic solvent wash to remove polar impurities.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Gradient | A time-based gradient from a low to high percentage of organic phase is used for optimal separation. A representative gradient is detailed in the table below. |
Representative LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 8.0 | 90 |
| 8.1 | 90 |
| 12.0 | 20 |
| 12.1 | 20 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | Instrument dependent (e.g., 500°C) |
| Capillary Voltage | Instrument dependent (e.g., -3.5 kV) |
MRM Transitions:
The specific MRM transitions for 13,14-dihydro-15(R)-PGE1 and the internal standard need to be determined by direct infusion of the pure compounds. The precursor ion will be the deprotonated molecule [M-H]⁻.
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for prostanoid analysis.[2]
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 50 pg |
| Limit of Quantification (LOQ) | 2 - 100 pg |
| Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 83 - 116% |
Note: These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.
Signaling Pathway Context
Prostaglandin E1 is synthesized from dihomo-γ-linolenic acid via the cyclooxygenase (COX) pathway. It is then rapidly metabolized to 13,14-dihydro-15-keto-PGE1.
Caption: Simplified metabolic pathway of PGE1.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 13,14-dihydro-15(R)-PGE1 in plasma. The detailed protocol for sample preparation and analysis, along with the expected performance characteristics, offers a solid foundation for researchers in various fields to accurately measure this important prostaglandin metabolite. This methodology is well-suited for pharmacokinetic studies, clinical monitoring, and fundamental research into the roles of prostaglandins in health and disease.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Platelet Aggregation Assay Using 13,14-dihydro-15(R)-PGE1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro platelet aggregation assay to evaluate the inhibitory effects of 13,14-dihydro-15(R)-PGE1, a biologically active metabolite of Prostaglandin E1 (PGE1).
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. In vitro platelet aggregation assays are fundamental tools for studying platelet function and for the screening and characterization of antiplatelet agents. 13,14-dihydro-15(R)-PGE1 is a metabolite of PGE1 that has been shown to inhibit platelet aggregation.[1][2] This document outlines the materials, procedures, and data analysis for assessing the potency of this compound using light transmission aggregometry (LTA).
Data Presentation
The inhibitory activity of 13,14-dihydro-15(R)-PGE1 on ADP-induced platelet aggregation is summarized in the table below. The data indicates that this metabolite is a potent inhibitor of platelet aggregation.
| Compound | Preparation | Agonist | IC50 (nM) | Reference |
| 13,14-dihydro-PGE1 | Human Platelet-Rich Plasma (PRP) | ADP | 31 | [3][4] |
| 13,14-dihydro-PGE1 | Washed Human Platelets | ADP | 21 | [3][5] |
| Prostaglandin E1 (PGE1) | Human Platelet-Rich Plasma (PRP) | ADP | 40 | [5][6] |
| 13,14-dihydro-PGE1 | Human Platelet-Rich Plasma (PRP) | Not Specified | 10-100 | [2] |
Signaling Pathway of 13,14-dihydro-15(R)-PGE1 in Platelets
13,14-dihydro-15(R)-PGE1, similar to its parent compound PGE1, exerts its anti-aggregatory effect by stimulating the production of cyclic AMP (cAMP) in platelets.[2][7] This is primarily mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.[7][8] The subsequent increase in intracellular cAMP levels leads to the inhibition of pathways that mobilize intracellular calcium, which is essential for platelet activation and aggregation.[7]
Signaling pathway of 13,14-dihydro-15(R)-PGE1 in platelets.
Experimental Protocols
Materials and Reagents
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.
-
3.2% Sodium Citrate anticoagulant.
-
13,14-dihydro-15(R)-PGE1 (and PGE1 as a comparator).
-
Adenosine Diphosphate (ADP) as a platelet agonist.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Bovine Serum Albumin (BSA).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
-
Pipettes and tips.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid contamination with tissue factors.[9]
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[10] Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a clean polypropylene tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10-15 minutes) to pellet the remaining cellular components.[10] The supernatant is the PPP, which will be used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment (Optional but Recommended): For standardization, the platelet count in the PRP can be adjusted to a specific concentration (e.g., 2.5 x 10⁸ platelets/mL) by dilution with PPP.
In Vitro Platelet Aggregation Assay Workflow
Experimental workflow for the in vitro platelet aggregation assay.
Detailed Experimental Procedure
-
Instrument Warm-up: Turn on the light transmission aggregometer and allow the heating block to reach 37°C.[11]
-
Baseline Calibration: Pipette PPP into an aggregometer cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation (or 100% light transmission) baseline. Pipette PRP into another cuvette and set this as the 0% aggregation baseline.[10]
-
Sample Preparation: For each experimental condition, pipette PRP into a pre-warmed aggregometer cuvette with a stir bar.
-
Inhibitor Incubation: Add the desired concentration of 13,14-dihydro-15(R)-PGE1 (or vehicle control) to the cuvette containing PRP. Allow it to incubate for a specified period (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiation of Aggregation: Add the platelet agonist (e.g., ADP, typically at a final concentration of 5-20 µM) to the cuvette to induce aggregation.
-
Data Recording: The aggregometer will record the change in light transmission over time (typically for 5-10 minutes) as the platelets aggregate.
-
Data Analysis: The maximum aggregation for each condition is determined from the aggregation curve. The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Max. Aggregation with Inhibitor / Max. Aggregation with Vehicle)] x 100
-
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a range of inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Important Considerations
-
All experiments should be performed within 3-4 hours of blood collection to ensure platelet viability.[11]
-
Gentle handling of blood and PRP is crucial to avoid premature platelet activation.
-
The final concentration of any solvent used to dissolve the test compounds should be low (typically <0.5%) and should not affect platelet aggregation on its own.
-
A vehicle control (the solvent used to dissolve the inhibitor) should be included in all experiments.
-
It is recommended to test each condition in duplicate or triplicate.
By following these protocols, researchers can accurately assess the in vitro antiplatelet activity of 13,14-dihydro-15(R)-PGE1 and other potential therapeutic compounds.
References
- 1. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet, antineutrophil and vasodilating properties of 13,14-dihydro-PGE1 (PGE0)--an in vivo metabolite of PGE1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13,14-dihydro Prostaglandin E1 - Applications - CAT N°: 13610 [bertin-bioreagent.com]
- 4. 13,14-Dihydroprostaglandin E1, Prostaglandin E1 (PGE1) metabolite (CAS 19313-28-1) | Abcam [abcam.com]
- 5. interpriseusa.com [interpriseusa.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGE1 and PGE2 modify platelet function through different prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
Application Notes and Protocols for 13,14-dihydro-15(R)-Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the proper handling, storage, and use of 13,14-dihydro-15(R)-Prostaglandin E1 in a laboratory setting. This document includes information on the compound's physicochemical properties, protocols for common in vitro assays, and diagrams of relevant signaling pathways and experimental workflows.
Compound Information
1.1. Description
This compound is an analog of 13,14-dihydro-PGE1, a metabolite of Prostaglandin E1 (PGE1).[1][2] A key structural feature of this analog is the unnatural R configuration of the hydroxyl group at the C-15 position.[1][2] This modification can influence its biological activity and interaction with prostaglandin receptors.
1.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Formal Name | 11α,15R-dihydroxy-9-oxo-prostan-1-oic acid | [2] |
| CAS Number | 201848-10-4 | [2] |
| Molecular Formula | C₂₀H₃₆O₅ | [2] |
| Molecular Weight | 356.5 g/mol | [2] |
| Formulation | Typically supplied as a solution in methyl acetate. | [2] |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound.
2.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Ventilation: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.
-
Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
2.2. Storage Conditions
The stability of this compound is dependent on the storage conditions.
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C is recommended for long-term storage. | |
| Stability | When stored at -20°C, the compound is stable for at least two years. | |
| Shipping | Typically shipped on wet ice. |
2.3. Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution in an appropriate organic solvent.
| Solvent | Solubility | Reference |
| DMF | >100 mg/mL | [2] |
| DMSO | >50 mg/mL | [2] |
| Ethanol | >50 mg/mL | [2] |
| PBS (pH 7.2) | >1.6 mg/mL | [2] |
To prepare a stock solution:
-
Allow the vial containing the compound to warm to room temperature before opening.
-
Using a calibrated pipette, add the desired volume of solvent to the vial.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C in a tightly sealed vial. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are detailed protocols for common in vitro assays where this compound may be utilized.
3.1. Platelet Aggregation Inhibition Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by an agonist like ADP.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Human platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
ADP (Adenosine 5'-diphosphate) solution
-
Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
Protocol:
-
Prepare PRP and PPP: Collect fresh human blood in tubes containing 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.
-
Adjust Platelet Count: Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Set up the Aggregometer: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Incubation with Inhibitor:
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of the this compound solution at various concentrations (or vehicle control) to the cuvette.
-
Incubate for 5 minutes at 37°C with stirring.
-
-
Induce Aggregation: Add 50 µL of ADP solution (to a final concentration of 5-10 µM) to initiate platelet aggregation.
-
Measure Aggregation: Record the change in light transmission for at least 5 minutes.
-
Data Analysis: Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
3.2. Adenylate Cyclase Activation Assay
This assay determines the effect of this compound on the activity of adenylate cyclase, a key enzyme in G-protein coupled receptor signaling.
Materials:
-
This compound stock solution
-
Cell line expressing prostaglandin E receptors (e.g., HEK293 cells transfected with EP receptors)
-
Cell lysis buffer
-
ATP (Adenosine triphosphate)
-
cAMP (cyclic adenosine monophosphate) standard solutions
-
cAMP enzyme immunoassay (EIA) kit
-
Plate reader
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells into 24-well plates and allow them to adhere overnight.
-
Wash the cells with serum-free media.
-
Treat the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C. Include a positive control such as Forskolin, a known activator of adenylate cyclase.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with PBS.
-
Add 100 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
cAMP Measurement:
-
Perform the cAMP EIA according to the manufacturer's instructions. This typically involves adding the cell lysates and cAMP standards to a plate pre-coated with a cAMP antibody, followed by the addition of a cAMP-enzyme conjugate.
-
After incubation and washing steps, add the substrate and measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Determine the fold-increase in cAMP production for each concentration of this compound compared to the vehicle control.
-
Signaling Pathways and Workflows
4.1. Prostaglandin E Receptor Signaling Pathway
This compound is expected to interact with Prostaglandin E (EP) receptors, which are G-protein coupled receptors. The activation of these receptors triggers downstream signaling cascades involving second messengers like cAMP and Ca²⁺.
Caption: Prostaglandin E receptor signaling pathways.
4.2. Experimental Workflow for Handling and Use
The following diagram illustrates a typical workflow for handling and using this compound in the laboratory.
Caption: Laboratory workflow for prostaglandin analog handling.
References
Preparing Stock Solutions of 13,14-dihydro-15(R)-PGE1 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of stock solutions of 13,14-dihydro-15(R)-Prostaglandin E1 (PGE1) for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
13,14-dihydro-15(R)-PGE1 is an analog of 13,14-dihydro-PGE1, a primary and biologically active metabolite of Prostaglandin E1 (PGE1). PGE1 and its analogs are potent lipid mediators that regulate a wide array of physiological and pathological processes through interaction with specific E-type prostanoid (EP) receptors. Accurate preparation of stock solutions is the first critical step in studying the effects of this compound on cellular functions.
Physicochemical Properties and Solubility
Proper solvent selection is critical for dissolving 13,14-dihydro-15(R)-PGE1 and maintaining its stability. The compound is supplied as a solution in methyl acetate, which should be evaporated under a gentle stream of nitrogen before preparing the stock solution. The residue can then be dissolved in an appropriate organic solvent.
Table 1: Solubility and Storage of 13,14-dihydro-15(R)-PGE1 and its Parent Compound PGE1
| Compound | Solvent | Solubility | Long-term Storage (as solid) | Short-term Storage (Aqueous Solution) |
| 13,14-dihydro-15(R)-PGE1 | Dimethylformamide (DMF) | >100 mg/mL[1] | -20°C[2] | Prepare fresh, not recommended for storage |
| Dimethyl sulfoxide (DMSO) | >50 mg/mL[1] | |||
| Ethanol | >50 mg/mL[1] | |||
| Prostaglandin E1 (PGE1) | Ethanol, DMSO, Dimethylformamide | ~50 mg/mL[3] | -20°C for ≥ 2 years[3] | Not recommended for more than one day[3] |
| PBS (pH 7.2) | ~1.67 mg/mL[3] |
Experimental Protocols
Materials
-
13,14-dihydro-15(R)-PGE1
-
Anhydrous ethanol (≥99.5%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Gentle stream of nitrogen gas
-
Vortex mixer
-
Calibrated pipettes
Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvent
This protocol describes the preparation of a 10 mM stock solution. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Evaporate the Shipping Solvent: If the compound is supplied in methyl acetate, evaporate the solvent under a gentle stream of nitrogen.
-
Solvent Selection: Choose a suitable organic solvent such as ethanol or DMSO. For cell culture, it is crucial to use a solvent that is compatible with the cells and to ensure the final concentration in the culture medium is non-toxic (typically ≤0.1%).
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial of 13,14-dihydro-15(R)-PGE1 to achieve a 10 mM concentration. The molecular weight of 13,14-dihydro-15(R)-PGE1 is 356.5 g/mol .
-
Vortexing: Gently vortex the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into sterile, nuclease-free microcentrifuge tubes in volumes appropriate for your experiments (e.g., 10-20 µL).
-
Storage: Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in a sterile aqueous buffer or cell culture medium.
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in a sterile aqueous buffer (e.g., PBS, pH 7.2) or directly into the cell culture medium to achieve the desired final concentration. It is crucial to make dilutions slowly to avoid precipitation of the prostaglandin.[4]
-
Final Concentration: The optimal working concentration should be determined empirically for each cell type and experimental setup. A starting point for dose-response experiments could be in the nanomolar to low micromolar range, based on the activity of PGE1 which has an ED50 of 29.3 nM in some systems.[5]
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions of prostaglandins for more than one day.[3]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps for preparing stock and working solutions of 13,14-dihydro-15(R)-PGE1.
Caption: Workflow for preparing stock and working solutions.
Prostaglandin E1 Signaling Pathway
13,14-dihydro-15(R)-PGE1 is an analog of a PGE1 metabolite and is expected to act through the same or similar receptors. PGE1 binds to four subtypes of E-type prostanoid (EP) receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors.[6] The activation of these receptors triggers distinct downstream signaling cascades.
Caption: PGE1 receptor signaling pathways.
Stability and Handling Precautions
-
pH Sensitivity: Prostaglandins of the E series are known to be unstable in basic solutions (pH > 7.4), which can lead to degradation.[3] Therefore, it is important to control the pH of the aqueous solutions. The stability of related compounds like 13,14-dihydro-15-keto-PGE2 is also pH-dependent.[7]
-
Aqueous Instability: Aqueous solutions of PGE1 are not recommended for storage for more than one day.[3] It is best practice to prepare working solutions fresh for each experiment.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.
-
Solvent Effects: Ensure that the final concentration of the organic solvent in the cell culture medium is not toxic to the cells. A final concentration of 0.1% DMSO or ethanol is generally well-tolerated by most cell lines.
By following these detailed protocols and handling precautions, researchers can ensure the reliable and effective use of 13,14-dihydro-15(R)-PGE1 in their cell culture studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 13,14-Dihydroprostaglandin E1, Prostaglandin E1 (PGE1) metabolite (CAS 19313-28-1) | Abcam [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring LDL Receptor Activity in Response to 13,14-dihydro-15(R)-PGE1
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to measuring the activity of the low-density lipoprotein (LDL) receptor in response to the prostaglandin E1 (PGE1) metabolite, 13,14-dihydro-15(R)-PGE1. Elevated LDL cholesterol is a primary risk factor for atherosclerosis and cardiovascular disease. Consequently, identifying compounds that upregulate LDL receptor activity is a key focus of drug discovery. 13,14-dihydro-15(R)-PGE1, a biologically active metabolite of PGE1, has been shown to increase LDL receptor binding and the uptake of LDL cholesterol.[1][2] This document outlines the putative signaling pathway, quantitative data on its effects, and detailed protocols for both in vitro and in vivo measurement of LDL receptor activity.
Putative Signaling Pathway
13,14-dihydro-15(R)-PGE1 is thought to exert its effects on LDL receptor activity through a signaling cascade involving prostaglandin E receptors (EP), cyclic AMP (cAMP), protein kinase A (PKA), and the sterol regulatory element-binding protein 1 (SREBP-1).[3][4][5][6] The proposed pathway is as follows:
-
Receptor Binding: 13,14-dihydro-15(R)-PGE1 binds to and activates EP2 and/or EP4 receptors on the cell surface.[3][4][7]
-
Adenylate Cyclase Activation: This receptor activation stimulates the Gs alpha subunit of the associated G protein, which in turn activates adenylate cyclase.[8][9]
-
cAMP Production: Activated adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4]
-
PKA Activation: The increase in intracellular cAMP leads to the activation of protein kinase A (PKA).[3][4][6]
-
SREBP-1c Modulation: PKA is known to phosphorylate and modulate the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor.[6] This modulation can lead to increased processing of the SREBP-1c precursor.
-
Nuclear Translocation and Gene Transcription: The active form of SREBP-1c translocates to the nucleus and binds to the Sterol Regulatory Element (SRE) in the promoter region of the LDL receptor gene.[5][10][11]
-
Increased LDL Receptor Expression: This binding event enhances the transcription of the LDL receptor gene, leading to increased synthesis of LDL receptor protein and its subsequent localization to the cell surface.[5][10]
-
Enhanced LDL Uptake: The increased number of LDL receptors on the cell surface results in a higher rate of LDL cholesterol uptake from the circulation.[1]
Data Presentation
The following table summarizes the quantitative data from an in vivo study in rabbits, demonstrating the effect of 13,14-dihydro-15(R)-PGE1 on LDL receptor activity.
| Animal Model | Treatment Group (5 µg/kg i.v.) | LDL Uptake (Liver vs. Blood Activity) | Plasma LDL Disappearance |
| Normocholesterolemic Rabbits | Control (Placebo) | Baseline | Normal |
| PGE1 | Increased | Faster | |
| 13,14-dihydro-PGE1 | Increased (comparable to PGE1) | Faster (comparable to PGE1) | |
| Hypercholesterolemic Rabbits (1% Cholesterol Diet) | Control (Placebo) | Significantly lower than normocholesterolemic control (p < 0.001) | Slower than normocholesterolemic |
| PGE1 | Pronounced Increase | Faster | |
| 13,14-dihydro-PGE1 | Pronounced Increase (comparable to PGE1) | Faster (comparable to PGE1) | |
| Data extracted from a study by Sinzinger et al. (1993).[1] |
Experimental Protocols
Protocol 1: In Vitro Measurement of LDL Receptor-Mediated Uptake using Fluorescently Labeled LDL
This protocol is adapted from commercially available LDL uptake assay kits and is suitable for screening the effects of 13,14-dihydro-15(R)-PGE1 on LDL receptor activity in cultured cells, such as the human hepatoma cell line, HepG2.[12][13]
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free cell culture medium
-
13,14-dihydro-15(R)-PGE1 (and vehicle control, e.g., DMSO)
-
Fluorescently labeled LDL (e.g., DiI-LDL or DyLight™ 550-LDL)
-
Unlabeled LDL (for competition assay)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay. For HepG2 cells, seed approximately 3 x 10^4 cells per well and allow them to adhere overnight.[13]
-
Sterol Depletion (Optional but Recommended): To upregulate basal LDL receptor expression, wash the cells with PBS and incubate in serum-free medium for 16-24 hours prior to the experiment.
-
Compound Treatment: Prepare working solutions of 13,14-dihydro-15(R)-PGE1 and vehicle control in serum-free medium. Aspirate the medium from the cells and add the treatment solutions. Incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
LDL Uptake:
-
Prepare a working solution of fluorescently labeled LDL (e.g., 10 µg/mL) in serum-free medium.
-
For competition controls, prepare a solution of fluorescently labeled LDL with a 50-fold excess of unlabeled LDL.
-
Aspirate the compound-containing medium and add the fluorescently labeled LDL solutions to the respective wells.
-
Incubate for 3-4 hours at 37°C to allow for receptor-mediated endocytosis.
-
-
Washing: Aspirate the LDL-containing medium and wash the cells three times with PBS to remove unbound LDL.
-
Quantification:
-
Fluorescence Microscopy: Add fresh culture medium or PBS to the wells and visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Protocol 2: In Vivo Measurement of LDL Receptor Activity in Rabbits
This protocol is based on the methodology described for assessing the in vivo effects of PGE1 and its metabolites on LDL receptor activity in rabbits.[1][14]
Materials:
-
Male rabbits (e.g., New Zealand White)
-
Normal chow and 1% cholesterol-enriched diet
-
13,14-dihydro-15(R)-PGE1
-
Sterile saline (placebo control)
-
Radiolabeled LDL (e.g., [¹²⁵I]LDL)
-
Anesthetic agents
-
Blood collection supplies
-
Gamma counter
-
Equipment for tissue harvesting (liver)
Procedure:
-
Animal Acclimatization and Diet:
-
Acclimatize male rabbits to the housing conditions.
-
Divide the animals into two main groups: one receiving a normal chow diet and the other a 1% cholesterol-enriched diet for 4 weeks to induce hypercholesterolemia.
-
-
Treatment Groups:
-
Within each diet group, further divide the animals into three subgroups:
-
Control group: receives intravenous (i.v.) injections of sterile saline.
-
PGE1 group: receives i.v. injections of PGE1 (e.g., 5 µg/kg).
-
13,14-dihydro-PGE1 group: receives i.v. injections of 13,14-dihydro-15(R)-PGE1 (e.g., 5 µg/kg).
-
-
-
Radiolabeled LDL Administration:
-
Following the treatment period, administer a bolus i.v. injection of radiolabeled LDL (e.g., [¹²⁵I]LDL) to each rabbit.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-[¹²⁵I]LDL injection (e.g., 5, 15, 30, 60, 120, and 240 minutes) to determine the plasma disappearance rate of the radiolabeled LDL.
-
-
Tissue Harvesting and Analysis:
-
At the end of the experiment (e.g., 4 hours post-[¹²⁵I]LDL injection), humanely euthanize the animals.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Harvest the liver and other organs of interest.
-
Measure the radioactivity in the plasma samples and the harvested liver tissue using a gamma counter.
-
-
Data Analysis:
-
LDL Disappearance: Plot the plasma radioactivity over time to calculate the clearance rate of [¹²⁵I]LDL from the circulation.
-
LDL Receptor Activity: Calculate the LDL receptor activity as the ratio of total [¹²⁵I]LDL uptake by the liver to the blood radioactivity.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of 13,14-dihydro-15(R)-PGE1 on LDL receptor activity. The data suggests that this compound is a promising candidate for upregulating LDL receptor function, thereby potentially lowering plasma LDL cholesterol levels. The detailed protocols for both in vitro and in vivo studies will enable researchers to further elucidate the mechanism of action and therapeutic potential of this and other related compounds.
References
- 1. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase in in vivo low-density lipoprotein (LDL) receptor binding after PGE1 and 13,14-dihydro-PGE1 treatment in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 activates Rap1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: involvement of Epac1 and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Sterol Regulatory Element Binding Protein-1a by Protein Kinase A (PKA) Regulates Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 13,14-dihydro Prostaglandin E1 - Applications - CAT N°: 13610 [bertin-bioreagent.com]
- 10. SREBP-1 mediates activation of the low density lipoprotein receptor promoter by insulin and insulin-like growth factor-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ahajournals.org [ahajournals.org]
Application Notes and Protocols for High-Throughput Screening of EP Receptor Ligands Using 13,14-dihydro-15(R)-PGE1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) plays a critical role in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are mediated through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Each of these receptors is coupled to different intracellular signaling pathways, making them attractive targets for therapeutic intervention. The development of selective ligands for these receptors is crucial for dissecting their individual roles and for creating targeted therapies with fewer side effects.
13,14-dihydro-15(R)-PGE1 is an analog of the endogenous PGE1 metabolite, 13,14-dihydro-PGE1. The stereochemistry at the C-15 position can significantly influence the biological activity of prostaglandins. These application notes provide a framework for utilizing 13,14-dihydro-15(R)-PGE1 in high-throughput screening (HTS) campaigns to identify and characterize novel EP receptor ligands. The protocols outlined below are designed for a systematic approach to determine the binding affinity and functional activity of test compounds, including 13,14-dihydro-15(R)-PGE1, at each of the four human EP receptor subtypes.
EP Receptor Signaling Pathways
The four EP receptor subtypes are coupled to distinct G-proteins, leading to different downstream signaling events. Understanding these pathways is essential for designing appropriate functional assays.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca²⁺]i).
-
EP2 Receptor: Coupled to Gs, it stimulates adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
-
EP4 Receptor: Coupled to Gs, it also stimulates adenylyl cyclase and increases intracellular cAMP.
Below is a diagram illustrating the primary signaling pathways for each EP receptor subtype.
Quantitative Data for EP Receptor Ligands
Table 1: Binding Affinities (Ki, nM) of Prostaglandins for Human EP Receptors
| Compound | EP1 | EP2 | EP3 | EP4 |
| PGE2 | ~25 | Data not readily available | ~0.3 | ~0.75 |
| PGE1 | ~40 (mouse) | Data not readily available | ~0.3 | ~1.45 |
| 13,14-dihydro-PGE1 (S-isomer) | Data not readily available | Data not readily available | Data not readily available | 3.07[1][2] |
| 13,14-dihydro-15(R)-PGE1 | To be determined | To be determined | To be determined | To be determined |
Table 2: Functional Activity (EC50, nM) of Prostaglandins at Human EP Receptors
| Compound | EP1 (Ca²⁺ Mobilization) | EP2 (cAMP Accumulation) | EP3 (cAMP Inhibition) | EP4 (cAMP Accumulation) |
| PGE2 | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| PGE1 | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 13,14-dihydro-15(R)-PGE1 | To be determined | To be determined | To be determined | To be determined |
High-Throughput Screening Protocols
The following are detailed protocols for primary and secondary assays to screen for EP receptor ligands. These protocols are designed for 384-well plate formats but can be adapted to 96- or 1536-well formats.
Experimental Workflow Overview
The overall workflow for screening and characterizing EP receptor ligands, including 13,14-dihydro-15(R)-PGE1, is depicted below.
Cell Culture and Maintenance
For these protocols, commercially available cell lines stably expressing individual human EP receptor subtypes are recommended.
-
EP1: U2OS cells stably expressing the human EP1 receptor (e.g., Innoprot, HiTSeeker EP1 Prostanoid Receptor Cell Line).[3][4]
-
EP2: HEK293 cells stably expressing the human EP2 receptor (e.g., Cells Online, EP2 Prostanoid Receptor Cell Line).[5][6]
-
EP3: CHO-K1 cells stably expressing the human EP3 receptor (e.g., Multispan Inc., Stable Cell Line Human Recombinant EP3 receptor).
-
EP4: HEK293 cells stably expressing the human EP4 receptor (e.g., Cells Online, EP4 Prostanoid Receptor Cell Line).[7]
Maintain cell lines according to the supplier's instructions. In general, culture cells in the recommended medium supplemented with 10% fetal bovine serum, antibiotics, and the appropriate selection agent.
Primary Functional Assay: Calcium Flux (for EP1)
This assay measures the increase in intracellular calcium upon EP1 receptor activation.
Materials:
-
U2OS-hEP1 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
PGE2 (positive control)
-
Test compounds (including 13,14-dihydro-15(R)-PGE1)
-
384-well black-walled, clear-bottom assay plates
Protocol:
-
Cell Plating: Seed U2OS-hEP1 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add 20 µL of the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Using a liquid handler, add 5 µL of test compounds (at 5x the final desired concentration) to the assay plate. For the primary screen, a single concentration of 10 µM is recommended.
-
Signal Detection: Immediately measure the fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument with automated liquid handling. Read kinetics for at least 120 seconds.
-
Data Analysis: Calculate the maximum fluorescence response for each well. Normalize the data to the response of the positive control (e.g., 1 µM PGE2) and a vehicle control.
Primary Functional Assay: cAMP Accumulation (for EP2 and EP4)
This assay measures the increase in intracellular cAMP following EP2 or EP4 receptor activation. A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is recommended for its robustness in HTS.
Materials:
-
HEK293-hEP2 or HEK293-hEP4 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, pH 7.4)
-
PGE2 (positive control)
-
Test compounds (including 13,14-dihydro-15(R)-PGE1)
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
384-well low-volume white assay plates
Protocol:
-
Cell Plating: Seed HEK293-hEP2 or HEK293-hEP4 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Incubation: Remove the culture medium and add 10 µL of assay buffer containing the test compounds. Incubate for 30 minutes at room temperature.
-
Cell Lysis and FRET Reagent Addition: Add 5 µL of the HTRF lysis buffer containing the d2-labeled cAMP analog, followed by 5 µL of the lysis buffer containing the anti-cAMP antibody labeled with the FRET donor.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Normalize the data to the response of the positive control (e.g., 1 µM PGE2) and a vehicle control.
Primary Functional Assay: cAMP Inhibition (for EP3)
This assay measures the decrease in forskolin-stimulated cAMP levels upon EP3 receptor activation.
Materials:
-
CHO-K1-hEP3 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, pH 7.4)
-
Forskolin
-
PGE2 (positive control)
-
Test compounds (including 13,14-dihydro-15(R)-PGE1)
-
cAMP HTRF assay kit
-
384-well low-volume white assay plates
Protocol:
-
Cell Plating: Seed CHO-K1-hEP3 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound and Forskolin Incubation: Remove the culture medium and add 10 µL of assay buffer containing the test compounds and a sub-maximal concentration of forskolin (e.g., EC80). Incubate for 30 minutes at room temperature.
-
Cell Lysis and FRET Reagent Addition: Follow steps 3-6 from the cAMP accumulation assay protocol.
-
Data Analysis: A decrease in the TR-FRET signal relative to the forskolin-only control indicates EP3 agonism.
Secondary Assay: Dose-Response and Selectivity Profiling
Compounds that show significant activity in the primary screens should be further characterized in dose-response experiments to determine their potency (EC50 or IC50). Active compounds should also be tested against all four EP receptor subtypes to assess their selectivity profile. The protocols are similar to the primary assays, but with a range of compound concentrations.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of EP receptor ligands, with a specific focus on evaluating the activity of 13,14-dihydro-15(R)-PGE1. By systematically applying these methods, researchers can elucidate the pharmacological profile of this and other novel compounds, paving the way for the development of more selective and effective therapeutics targeting the prostaglandin signaling pathways.
References
- 1. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 3. innoprot.com [innoprot.com]
- 4. cells-online.com [cells-online.com]
- 5. Prostaglandin E Receptor 2 – subtype EP2 stable expressing HEK293 cell line – AS ONE INTERNATIONAL [asone-int.com]
- 6. cells-online.com [cells-online.com]
- 7. cells-online.com [cells-online.com]
Troubleshooting & Optimization
solubility of 13,14-dihydro-15(R)-Prostaglandin E1 in aqueous buffers
Welcome to the technical support center for 13,14-dihydro-15(R)-Prostaglandin E1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this prostaglandin analog.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common aqueous buffers?
Data Presentation: Solubility of this compound
| Buffer | pH | Temperature | Solubility |
| PBS | 7.2 | Not Specified | >1.6 mg/mL[1] |
| Tris-HCl | Not Available | Not Available | Data not available |
| Citrate | Not Available | Not Available | Data not available |
Note: Due to the limited availability of direct solubility data for this compound in a range of aqueous buffers, the following table for the closely related parent compound, Prostaglandin E1 (PGE1), is provided for reference. Researchers should be aware that the solubility of the dihydro analog may differ.
Reference Data: Solubility of Prostaglandin E1 (PGE1)
| Buffer/Solution | pH | Temperature | Solubility/Stability |
| PBS | 7.2 | Not Specified | ~1.67 mg/mL |
| Isotonic Saline | 4.5 | 37°C | More stable than at pH 7.4[2] |
| 0.01 M Phosphate Buffered Isotonic Saline | 4.7 | 37°C | More stable than at pH 7.4[2] |
| 0.1 M Phosphate Buffered Water | 7.4 | 37°C | 95% degradation by day 14[2] |
| Aqueous Solutions | >7.4 | Not Specified | Prone to degradation |
Q2: How should I prepare aqueous solutions of this compound?
A2: Due to its hydrophobic nature, direct dissolution in aqueous buffers can be challenging. The recommended method is to first dissolve the compound in an organic solvent and then dilute it into the aqueous buffer of choice.
Experimental Protocols: Preparation of Aqueous Solutions
-
Stock Solution Preparation:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent such as ethanol or DMSO. The solubility in these organic solvents is high (>50 mg/mL)[1].
-
-
Aqueous Dilution:
-
Slowly add the organic stock solution to the desired aqueous buffer with gentle vortexing or stirring.
-
It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system under study (typically <0.5%).
-
-
Observation:
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a slightly higher percentage of the organic co-solvent may be necessary, provided it is compatible with the experimental setup.
-
Troubleshooting Guides
Issue 1: Precipitation occurs when diluting the organic stock solution into an aqueous buffer.
-
Cause: The final concentration of the prostaglandin may exceed its solubility limit in the aqueous buffer, especially with a low percentage of the organic co-solvent.
-
Solutions:
-
Reduce Final Concentration: Perform a serial dilution to determine the highest achievable concentration without precipitation.
-
Increase Co-solvent Concentration: If the experimental system allows, a slight increase in the final concentration of the organic co-solvent (e.g., DMSO up to 1%) might aid solubility. However, always run appropriate vehicle controls.
-
Sonication: Gentle and brief sonication of the final aqueous solution can sometimes help in dissolving small precipitates. Avoid prolonged sonication, as it can generate heat and potentially degrade the compound.
-
Issue 2: Inconsistent or lower-than-expected potency in biological assays.
-
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the assay. The compound might also precipitate out of the solution over the duration of the experiment.
-
Solutions:
-
Confirm Solubility: Empirically determine the solubility in your specific assay buffer and under your experimental conditions (temperature, pH).
-
Fresh Preparations: Prepare fresh dilutions from the organic stock solution immediately before each experiment.
-
Stability Considerations: Be mindful of the pH and temperature of your assay buffer. Prostaglandin E1, a related compound, is known to be unstable at basic pH (>7.4) and at room temperature for extended periods. While specific stability data for the 13,14-dihydro-15(R) analog is limited, it is prudent to handle it under similar precautions. Storing aqueous solutions at 4°C and using them promptly is recommended.
-
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound
This protocol is adapted from the standard shake-flask method for determining the solubility of lipophilic compounds.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing the aqueous buffers of interest (e.g., PBS, Tris-HCl, Citrate) at various pH values.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a rotator can be used for this purpose.
-
-
Separation of Undissolved Compound:
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, ensuring no solid material is transferred. Filtration through a 0.22 µm filter can also be used.
-
-
Quantification:
-
Quantify the concentration of the dissolved prostaglandin in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Prepare a standard curve with known concentrations of this compound in the same buffer to accurately determine the concentration in the saturated solution.
-
Signaling Pathways
This compound is an analog of Prostaglandin E1 (PGE1) and is expected to interact with the same family of E-type prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are G-protein coupled receptors. The activation of these receptors initiates distinct downstream signaling cascades.
Workflow for Preparing Aqueous Solutions of this compound
References
Technical Support Center: Stability of Prostaglandin Analogs in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 13,14-dihydro-15(R)-PGE1 and related prostaglandin analogs in cell culture media. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: How stable is 13,14-dihydro-15(R)-PGE1 in my cell culture medium?
Q2: What are the primary factors that affect the stability of prostaglandins in solution?
The stability of prostaglandins, including 13,14-dihydro-15(R)-PGE1, is primarily affected by:
-
pH: Prostaglandins of the E series are generally more stable in slightly acidic conditions (pH 4-6) and are susceptible to degradation in neutral to alkaline solutions.[1]
-
Temperature: Higher temperatures accelerate the degradation process. For long-term storage, prostaglandins should be kept at low temperatures, such as -20°C or -80°C.[2][3][4]
-
Presence of other substances: Components in the cell culture medium, such as serum albumin, can potentially interact with and affect the stability of prostaglandins.[5]
-
Light: While not as critical as pH and temperature, exposure to light can also contribute to the degradation of some prostaglandins.[6][7]
Q3: What are the common degradation products of PGE1 and its analogs?
The most common degradation products of PGE1 are Prostaglandin A1 (PGA1) and Prostaglandin B1 (PGB1), formed through dehydration and isomerization.[6][7][8] It is plausible that 13,14-dihydro-15(R)-PGE1 would undergo similar degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in my cell-based assay. | Degradation of 13,14-dihydro-15(R)-PGE1 in the cell culture medium during the experiment. | Prepare fresh stock solutions of the compound for each experiment. Minimize the time the compound is in the culture medium before and during the assay. Consider conducting a time-course experiment to determine the window of consistent activity. |
| High variability between replicate experiments. | Inconsistent storage and handling of the prostaglandin stock solution. | Aliquot the stock solution upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
| Precipitate forms when adding the prostaglandin to the cell culture medium. | The prostaglandin may have limited solubility in the aqueous medium, especially if the stock solution is in an organic solvent. | Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) and does not affect cell viability. Pre-warm the medium to the experimental temperature before adding the prostaglandin. |
Experimental Protocols
Protocol for Assessing the Stability of 13,14-dihydro-15(R)-PGE1 in Cell Culture Media
This protocol outlines a method to determine the stability of 13,14-dihydro-15(R)-PGE1 in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
13,14-dihydro-15(R)-PGE1
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, light-protected tubes
-
Incubator set to 37°C
-
HPLC or LC-MS system
-
Appropriate solvents for mobile phase and sample dilution
Procedure:
-
Prepare a stock solution of 13,14-dihydro-15(R)-PGE1 in a suitable solvent (e.g., ethanol, DMSO) at a high concentration.
-
Spike the cell culture medium with the stock solution to achieve the desired final concentration for your experiments. Ensure the final solvent concentration is minimal.
-
Aliquot the spiked medium into sterile, light-protected tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C.
-
At each time point:
-
Remove one tube from the incubator.
-
Immediately prepare the sample for analysis. This may involve protein precipitation (e.g., with acetonitrile) and centrifugation to remove cellular debris and proteins.
-
Analyze the supernatant by a validated HPLC or LC-MS method to quantify the remaining concentration of 13,14-dihydro-15(R)-PGE1.[6][7][8]
-
-
Calculate the percentage of remaining 13,14-dihydro-15(R)-PGE1 at each time point relative to the initial concentration at time 0.
Data Presentation
Table 1: Illustrative Example of 13,14-dihydro-15(R)-PGE1 Stability in Cell Culture Medium at 37°C
| Time (hours) | Remaining 13,14-dihydro-15(R)-PGE1 (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 24 | 50 |
| 48 | 25 |
Note: This table presents hypothetical data based on the known degradation trends of PGE1. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for assessing prostaglandin stability.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay for prostaglandin E1 in various ointment vehicles. Separation and stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assay for prostaglandin E1 in various ointment vehicles. Separation and stability testing. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
troubleshooting low recovery of prostaglandins in LC-MS analysis
Welcome to the technical support center for troubleshooting the analysis of prostaglandins by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimental workflows, with a focus on addressing low recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low prostaglandin recovery in LC-MS analysis?
A1: Low recovery of prostaglandins can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Sample Degradation: Prostaglandins are chemically unstable and susceptible to degradation due to factors like pH, temperature, and enzymatic activity.[1]
-
Inefficient Extraction: The choice of extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction) and its optimization are critical. Suboptimal solvent choice, pH, or elution volumes can lead to significant analyte loss.[2][3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the target prostaglandins in the MS source, leading to signal suppression or enhancement.[4][5]
-
Poor Chromatographic Peak Shape: Issues like peak tailing or broadening can make accurate quantification difficult and may indicate problems with the analytical column or mobile phase.[6][7]
-
Adsorption to Surfaces: Prostaglandins can adsorb to glass or plastic surfaces, leading to losses during sample preparation and storage.
Q2: How can I improve the stability of my prostaglandin samples during preparation?
A2: To minimize degradation, it is crucial to handle samples with care:
-
Work quickly and at low temperatures: Perform extractions on ice or at 4°C to reduce enzymatic activity and chemical degradation.
-
Control pH: Acidifying the sample (e.g., with formic or citric acid) can improve the stability of many prostaglandins.[2]
-
Use Antioxidants: Adding antioxidants like butylated hydroxytoluene (BHT) can prevent oxidation.
-
Use Deuterated Internal Standards: Adding a deuterated internal standard for each analyte at the beginning of the sample preparation process is crucial. This helps to account for analyte loss and degradation during extraction and analysis, as the internal standard will be affected similarly to the endogenous analyte.[1]
-
Proper Storage: Store stock solutions and samples at -80°C and avoid repeated freeze-thaw cycles.
Q3: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for prostaglandins?
A3: Both SPE and LLE can be effective for prostaglandin extraction, and the best choice depends on the specific prostaglandin, the sample matrix, and the desired level of sample cleanup.
-
Solid-Phase Extraction (SPE): This technique is highly selective and can provide cleaner extracts, which is beneficial for reducing matrix effects.[2] Recovery rates can be very high when the sorbent, wash, and elution solvents are properly optimized.
-
Liquid-Liquid Extraction (LLE): LLE is a simpler and often faster method. While it may not provide the same level of cleanup as SPE, optimized LLE protocols can achieve high recovery rates.[3]
The choice often comes down to a trade-off between sample cleanliness, throughput, and method development time. Below are tables summarizing recovery data from various studies.
Quantitative Data on Prostaglandin Recovery
Table 1: Recovery of Prostaglandins using Liquid-Liquid Extraction (LLE)
| Prostaglandin | Matrix | Extraction Solvent | Reported Recovery (%) | Reference |
| PGE2 | Cell Supernatant | Hexane/Ethyl Acetate (1:1, v/v) | 92.0 ± 4.9 | [1] |
| PGD2 | Cell Supernatant | Hexane/Ethyl Acetate (1:1, v/v) | 77.0 ± 3.0 | [1] |
| 8-iso-PGF2α | Human Plasma | Ethyl Acetate | >50 (with phase separation) | [3] |
| PGE2 | Brain Tissue | Acetone/Saline (2:1) | ~90 | [4] |
Table 2: Recovery of Prostaglandins using Solid-Phase Extraction (SPE)
| Prostaglandin | Matrix | SPE Sorbent | Reported Recovery (%) | Reference |
| PGE2 | Aqueous Solution | Octadecyl-bonded silica | Quantitative (>90%) | [2] |
| PGF2α | Aqueous Solution | Octadecyl-bonded silica | Quantitative (>90%) | [2] |
| PGE2 Metabolites | Aqueous Solution | Octadecyl-bonded silica | >90% | [2] |
| PGF2α Metabolites | Aqueous Solution | Octadecyl-bonded silica | >90% | [2] |
| 2,3-dinor-TxB2 | Human Urine | Phenylboronic acid | Not specified, but method was validated | [8] |
| 2,3-dinor-6-oxo-PGF1α | Human Urine | Phenylboronic acid | Not specified, but method was validated | [8] |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) of PGE2 and PGD2 from Cell Culture Supernatants
This protocol is adapted from Cao et al., 2008.[1]
-
Sample Collection: Collect 500 µL of cell culture supernatant and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw the sample and spike with 20 µL of a solution containing deuterated internal standards (e.g., d4-PGE2 and d4-PGD2) at a concentration of 100 ng/mL each.
-
Acidification and Antioxidant Addition: Add 40 µL of 1 M citric acid and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent degradation.
-
Extraction:
-
Add 2 mL of hexane/ethyl acetate (1:1, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 4°C to separate the phases.
-
Carefully transfer the upper organic phase to a clean tube.
-
Repeat the extraction two more times, combining the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic phases to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of methanol/10 mM ammonium acetate buffer, pH 8.5 (1:3, v/v).
-
-
LC-MS Analysis: The sample is now ready for injection into the LC-MS system.
Detailed Protocol for Solid-Phase Extraction (SPE) of PGE2 and PGF2α from Biological Fluids
This protocol is a general guide based on principles from Welsh et al., 2007.[2]
-
Sample Preparation:
-
Thaw the biological sample (e.g., plasma, urine).
-
Acidify the sample to pH 3-4 by adding 1% formic acid. This step is crucial for efficient retention on the reversed-phase sorbent.[2]
-
Spike the sample with the appropriate deuterated internal standards.
-
-
SPE Cartridge Conditioning:
-
Condition an octadecyl-bonded silica (C18) SPE cartridge by sequentially passing methanol and then water (acidified to the same pH as the sample) through it.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove hydrophilic impurities and salts.
-
-
Elution:
-
Elute the prostaglandins from the cartridge with a stronger organic solvent, such as methanol or ethyl acetate. The optimal elution solvent and volume should be determined empirically.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the LC-MS mobile phase.
-
-
LC-MS Analysis: Inject the reconstituted sample into the LC-MS system.
Troubleshooting Workflows and Diagrams
Troubleshooting Low Prostaglandin Recovery
This decision tree can help you systematically troubleshoot the potential causes of low prostaglandin recovery in your LC-MS analysis.
Caption: A decision tree to guide troubleshooting of low prostaglandin recovery.
General Prostaglandin Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of prostaglandins from biological samples using LC-MS.
Caption: A typical workflow for prostaglandin analysis by LC-MS.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Solid- and liquid-phase extraction for the gas chromatographic-tandem mass spectrometric quantification of 2,3-dinor-thromboxane B2 and 2,3-dinor-6-oxo-prostaglandin F1 alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Platelet Aggregation Assays with Prostaglandin Analogs
Welcome to the technical support center for optimizing platelet aggregation assays using prostaglandin analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to these sensitive assays.
Frequently Asked Questions (FAQs)
Q1: Why are prostaglandin analogs used in platelet aggregation assays?
Prostaglandin analogs, such as Prostaglandin E1 (PGE1) and Iloprost, are potent inhibitors of platelet aggregation.[1][2] They are utilized in platelet function tests to enhance the sensitivity of the assay, particularly when evaluating the effects of P2Y12 receptor antagonists like clopidogrel.[1][3] By moderately inhibiting platelet activation through an independent pathway, they help to better discriminate the specific inhibitory effects of the drug being tested.[1]
Q2: What is the mechanism of action of prostaglandin analogs in inhibiting platelet aggregation?
Prostaglandin analogs like PGE1 and Iloprost bind to specific receptors on the platelet surface, such as the prostacyclin (IP) receptor.[4] This binding activates the enzyme adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][5] Elevated cAMP levels inhibit calcium mobilization and other downstream signaling events that are essential for platelet activation and aggregation.[6]
Q3: What are the typical concentrations of prostaglandin analogs used in these assays?
The optimal concentration can vary depending on the specific analog, the agonist used, and the experimental conditions. However, typical concentration ranges found in the literature are:
-
Prostaglandin E1 (PGE1): 11 nM to 22 nM when used in conjunction with ADP.[3]
-
Iloprost: The half-maximal inhibitory concentration (IC50) for inhibiting ADP-induced aggregation in platelet-rich plasma from healthy individuals is approximately 0.51 nM.[7]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
Q4: Which platelet agonists are commonly used with prostaglandin analogs?
Prostaglandin analogs are often used to modulate the effects of other platelet agonists. The most common agonist used in this context is Adenosine Diphosphate (ADP).[2][3] Other agonists that can be used to induce platelet aggregation include collagen, arachidonic acid, and thrombin receptor activator peptide (TRAP).[1][8]
Troubleshooting Guide
Issue 1: High Variability in Aggregation Results Between Experiments
-
Potential Cause: Inconsistent agonist or prostaglandin analog concentration. Degradation of reagents.
-
Recommended Action:
Issue 2: No or Lower-Than-Expected Inhibition by Prostaglandin Analog
-
Potential Cause: Inactive prostaglandin analog, incorrect concentration, or issues with platelet preparation.
-
Recommended Action:
-
Confirm the integrity and activity of your prostaglandin analog stock. If in doubt, use a fresh vial.
-
Perform a dose-response curve to ensure you are using an effective concentration.
-
Review your platelet-rich plasma (PRP) preparation protocol. Platelets can become activated during preparation, rendering them less sensitive to inhibitors.[10] Ensure centrifugation steps are performed correctly (e.g., 150-200 x g for 10-15 minutes at room temperature for PRP).[1]
-
Issue 3: Spontaneous Platelet Aggregation
-
Potential Cause: Platelet activation during blood collection or processing.
-
Recommended Action:
-
Use a large gauge needle (e.g., 21-gauge) for blood collection to minimize shear stress.[9]
-
Discard the first 2-3 mL of blood to avoid contamination with tissue factor.[9]
-
Ensure gentle mixing of blood with the anticoagulant (e.g., 3.2% sodium citrate).[1]
-
Process blood samples within the recommended timeframe, typically within 2-4 hours of collection.[10]
-
Issue 4: Inconsistent Results with Different Platelet Donors
-
Potential Cause: Inherent biological variability among individuals.
-
Recommended Action:
-
Acknowledge that platelet reactivity can vary between donors.[9]
-
When possible, use platelets from the same donor for a series of related experiments.
-
If comparing different conditions, ensure that each condition is tested with platelets from a sufficient number of different donors to account for biological variability.
-
Data Presentation
Table 1: Typical Concentrations of Prostaglandin Analogs and Agonists
| Reagent | Typical Concentration Range | Agonist Used With | Reference |
| Prostaglandin E1 (PGE1) | 11 - 22 nM | ADP | [3] |
| Iloprost | IC50: ~0.51 nM (healthy controls) | ADP, Collagen | [7][11] |
| ADP | 2 - 6 µmol/L | - | [8] |
| Collagen | 2.5 - 5 µg/mL | - | [8] |
| Arachidonic Acid | 0.5 mg/mL | - | [8] |
Table 2: Summary of Iloprost IC50 Values for Platelet Aggregation Inhibition
| Condition | Agonist | IC50 (nM) | Reference |
| Healthy Controls | ADP | 0.51 ± 0.06 | [7] |
| Type IIa Hypercholesterolemic Patients | ADP | 0.77 ± 0.08 | [7] |
Experimental Protocols
Detailed Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for performing a platelet aggregation assay using a prostaglandin analog with LTA.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors who have not consumed antiplatelet medications for at least two weeks.[9]
-
Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[1][9]
-
Gently invert the tubes to mix. Do not shake.[1]
-
Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[1]
-
Carefully transfer the upper PRP layer to a new polypropylene tube.[9]
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to obtain platelet-poor plasma (PPP).[1]
-
Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.[9]
2. Instrument Setup and Calibration:
-
Turn on the aggregometer and allow it to warm up to 37°C.[9]
-
Calibrate the instrument using PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline.[9]
3. Assay Procedure:
-
Pipette the required volume of PRP (e.g., 250 µL) into an aggregation cuvette containing a magnetic stir bar.[1]
-
Place the cuvette in the heating block of the aggregometer and pre-warm to 37°C for at least 120 seconds with stirring.[1]
-
Add the desired concentration of the prostaglandin analog (e.g., PGE1) to the PRP and incubate for a specified time (e.g., 2 minutes) with stirring.[12]
-
Initiate aggregation by adding the platelet agonist (e.g., ADP).[1]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.[1]
4. Data Analysis:
-
Determine the maximum platelet aggregation percentage for each sample.
-
If testing an inhibitor, calculate the percentage of inhibition relative to the vehicle control.
Visualizations
Caption: Prostaglandin analog signaling pathway in platelets.
Caption: Experimental workflow for platelet aggregation assay.
References
- 1. endotell.ch [endotell.ch]
- 2. Prostaglandins as inhibitors of human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E1 potentiates the effects of P2Y12 blockade on ADP-mediated platelet aggregation in vitro: Insights using short thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evidence for distinct prostaglandin I2 and D2 receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular wall–produced prostaglandin E2 exacerbates arterial thrombosis and atherothrombosis through platelet EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. benchchem.com [benchchem.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eicosanoid Analysis by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the mass spectrometry of eicosanoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact eicosanoid analysis?
A: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of target analytes by co-eluting compounds in the sample matrix. In eicosanoid analysis, complex biological matrices like plasma, serum, or tissue homogenates contain high concentrations of phospholipids, salts, and other endogenous substances that can interfere with the ionization of eicosanoids in the mass spectrometer's ion source. This interference can lead to poor reproducibility, inaccurate quantification, and reduced sensitivity. The primary cause of matrix effects is competition for ionization between the analyte and co-eluting matrix components.
Q2: What are the most common sources of matrix effects in eicosanoid analysis?
A: The most significant source of matrix effects in eicosanoid analysis is the presence of glycerophospholipids from biological membranes. These lipids can have similar chromatographic behavior to eicosanoids and are present at much higher concentrations. Other sources include salts, detergents used during sample preparation, and other endogenous metabolites.
Q3: How can I detect the presence of matrix effects in my assay?
A: Matrix effects can be evaluated by a post-extraction addition method. In this approach, a known amount of the analyte is spiked into a blank matrix extract and a pure solvent. The peak area of the analyte in the matrix extract is then compared to the peak area in the pure solvent. A lower peak area in the matrix extract indicates ion suppression, while a higher peak area suggests ion enhancement. The matrix factor (MF) can be calculated as: MF = (Peak response in presence of matrix) / (Peak response in absence of matrix). An MF < 1 indicates suppression, and an MF > 1 indicates enhancement.
Troubleshooting Guides
Problem 1: Poor sensitivity and low signal intensity for eicosanoid standards in a biological matrix.
Cause: This is a classic sign of ion suppression due to matrix effects. Co-eluting phospholipids or other matrix components are likely interfering with the ionization of your eicosanoids.
Solution:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is the most effective method for removing interfering phospholipids. Use a reverse-phase SPE cartridge to separate the less polar phospholipids from the more polar eicosanoids. A detailed protocol is provided below.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate eicosanoids from the bulk of the matrix components.
-
-
Optimize Chromatographic Separation:
-
Increase Gradient Length: A longer, shallower gradient can improve the separation of eicosanoids from matrix interferences.
-
Use a Different Column Chemistry: Consider a column with a different stationary phase that provides better retention and separation of your target analytes from phospholipids.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be compensated for, leading to more accurate quantification.
Problem 2: High variability and poor reproducibility of results between samples.
Cause: Inconsistent matrix effects across different samples can lead to high variability. This can be due to differences in the composition of the biological matrix from one sample to another.
Solution:
-
Implement a Robust Sample Preparation Protocol: Ensure that your sample preparation method, particularly the SPE or LLE step, is highly consistent and reproducible for all samples.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned above, a SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Eicosanoid Purification
This protocol is designed to remove phospholipids and other interfering substances from plasma samples prior to LC-MS/MS analysis of eicosanoids.
Materials:
-
Reverse-phase SPE cartridges (e.g., C18)
-
Methanol
-
Water
-
Hexane
-
Ethyl acetate
-
Formic acid
-
SPE vacuum manifold
Methodology:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Acidify the plasma sample (e.g., 500 µL) with 0.1% formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities. Then, wash with 2 mL of hexane to elute highly non-polar compounds, including some lipids.
-
Elution: Elute the eicosanoids with 2 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix Factor (MF) | Ion Suppression (%) |
| Protein Precipitation | Prostaglandin E2 | 0.35 | 65 |
| Liquid-Liquid Extraction | Leukotriene B4 | 0.62 | 38 |
| Solid-Phase Extraction | Thromboxane B2 | 0.88 | 12 |
Data is hypothetical and for illustrative purposes.
Diagrams
Caption: Workflow for eicosanoid analysis from sample to data.
Caption: Strategies to mitigate matrix effects in mass spectrometry.
Technical Support Center: Synthesis of Stereospecific Prostaglandin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of stereospecific prostaglandin analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during key synthetic steps.
Corey Lactone Synthesis and Functionalization
Question: My synthesis of the Corey lactone is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the synthesis of the Corey lactone, a crucial intermediate for many prostaglandins, can stem from several factors.[1][2][3] A common approach involves a domino Michael/Michael reaction to form the cyclopentanone core.[1][2][3]
Potential Causes and Solutions:
-
Inefficient Domino Reaction: The initial cycloaddition is critical. Ensure the catalyst, such as a diphenylprolinol silyl ether, is of high purity and the reaction is run under strictly anhydrous conditions.[3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. A one-pot synthesis has been developed that proceeds rapidly at elevated temperatures (e.g., 60°C) for the reduction steps without compromising diastereoselectivity.[3]
-
Difficult Purification: The intermediates can be unstable. A one-pot procedure that avoids purification of intermediates can significantly improve the overall yield.[3][4] One reported one-pot synthesis achieves a 50% overall yield for the Corey lactone.[3]
-
Side Reactions during Functionalization: Protecting group strategy is key. For instance, after obtaining the diol from the lactone, selective protection of the C11 hydroxyl is necessary for subsequent steps.[5]
Experimental Workflow for One-Pot Corey Lactone Synthesis
Caption: One-pot synthesis of the Corey lactone.
Stereoselective Ketone Reduction
Question: The reduction of the C15-keto group in my prostaglandin precursor is yielding a mixture of 15R and 15S epimers with low diastereoselectivity. How can I improve this?
Answer:
Achieving high stereoselectivity in the reduction of the C15-ketone is a common challenge in prostaglandin synthesis. The desired 15S-alcohol is crucial for biological activity. Low stereoselectivity is a significant limitation of the original Corey strategy.[6]
Potential Causes and Solutions:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride often give poor selectivity. Bulky reducing agents are generally preferred to enhance facial selectivity.
-
L-Selectride: Has been shown to provide good yields (93.3%) for the selective reduction of a precursor ketone.[7]
-
Zinc borohydride (Zn(BH₄)₂): Can give good selectivity, though it may result in a nearly 1:1 mixture of epimers in some cases.[8]
-
Bulky Aluminum Hydrides: Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) can provide excellent diastereoselectivity.[3]
-
-
Chiral Catalysts: Asymmetric reduction using catalysts can provide high enantiomeric excess.
-
Corey's Oxazaborolidine Catalyst (CBS Reduction): This is a well-established method for the enantioselective reduction of ketones. However, in some prostaglandin syntheses, it has been reported to yield an enantiomeric excess of no more than 30%.[9]
-
-
Substrate Control: The steric environment around the ketone can influence the direction of hydride attack. The presence of bulky protecting groups on nearby hydroxyls can enhance stereoselectivity.
-
Biocatalysis: The use of whole-cell biocatalysts (e.g., yeast, bacteria) or isolated enzymes (dehydrogenases) can offer high stereoselectivity for ketone reductions.[10]
Table 1: Comparison of Reducing Agents for C15-Ketone Reduction
| Reducing Agent/Method | Diastereomeric/Enantiomeric Ratio (desired:undesired) | Yield (%) | Notes | Reference |
| Zn(BH₄)₂ | ~1:1 (15S:15R) | 49 (for 15S) | Also isolated 49% of the 15R epimer. | [8] |
| L-Selectride | High (not specified) | 93.3 | Selective reduction of a precursor ketone. | [7] |
| LiAlH(OtBu)₃ | Excellent (single isomer reported) | 50 (overall yield) | Used in a one-pot synthesis of Corey lactone. | [3] |
| CBS Reduction | Low (ee < 30%) | - | Attempted for a PGE₂ analog precursor. | [9] |
| Biocatalysis (R. glutinis) | High (not specified) | High | General for prochiral ketones. | [10] |
Conjugate Addition of Cuprates
Question: I am experiencing low yields and side product formation during the conjugate addition of an organocuprate to a cyclopentenone intermediate. What could be the issue?
Answer:
The 1,4-conjugate addition of organocuprates (Gilman reagents) is a key step for installing the lower (ω) side chain of prostaglandins.[11][12] Low yields and the formation of side products are common hurdles.
Potential Causes and Solutions:
-
Reactivity of the Cuprate: The nature of the cuprate reagent is critical. Higher-order cyanocuprates, generated in situ from an alkenylzirconium intermediate, have been used successfully.[13] Using copper(I) cyanide (CuCN) as the copper source has been shown to give higher yields of the 1,4-addition product compared to CuBr or CuBr·SMe₂.[7]
-
1,2-Addition Side Product: A common side reaction is the 1,2-addition to the carbonyl group, which leads to a tertiary alcohol instead of the desired enolate. Gilman reagents are generally preferred over Grignard or organolithium reagents to favor 1,4-addition.[14]
-
Enolate Trapping Issues: The enolate formed after the conjugate addition needs to be trapped effectively. In some cases, elimination can occur, especially if the cyclopentenone precursor has leaving groups. Using a protected dioxygenated cyclopentenone precursor can help avoid this elimination side reaction.[15]
-
Stoichiometry of Reagents: Using an excess of the organolithium reagent to form the cuprate can lead to side products from the addition of the excess organolithium to the cyclopentenone.[16]
Logical Workflow for Troubleshooting Cuprate Addition
Caption: Troubleshooting logic for cuprate addition reactions.
Wittig Reaction and Olefination
Question: The Wittig reaction to install the upper (α) side chain is giving a poor Z/E selectivity. How can I control the stereochemistry of the double bond?
Answer:
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of natural prostaglandins, a (Z)-alkene is typically required.
Potential Causes and Solutions:
-
Ylide Stabilization: The stability of the phosphonium ylide is the primary factor determining the Z/E selectivity.
-
Non-stabilized Ylides: Ylides with alkyl or other non-electron-withdrawing groups are less stable and generally lead to the (Z)-alkene as the major product.[17][18] This is due to the kinetic formation of a syn-oxaphosphetane intermediate.
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and tend to give the (E)-alkene as the major product.[17][18]
-
-
Reaction Conditions:
-
Salt-Free Conditions: The presence of lithium salts can lead to equilibration of the betaine intermediate, which can decrease the (Z)-selectivity. Using salt-free ylides, often prepared with bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS), can improve (Z)-selectivity.[19]
-
Solvent: Aprotic, non-polar solvents generally favor (Z)-alkene formation with non-stabilized ylides.
-
-
Schlosser Modification: Forcing the formation of the (E)-alkene can be achieved using the Schlosser modification, which involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable anti-betaine before elimination.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction using phosphonate esters often provides excellent (E)-selectivity.[17]
Table 2: Wittig Reaction Selectivity
| Ylide Type | Major Product | Typical Conditions |
| Non-stabilized (e.g., R=alkyl) | (Z)-alkene | Salt-free, aprotic solvent |
| Stabilized (e.g., R=CO₂Et) | (E)-alkene | Standard conditions |
| HWE Reagent (Phosphonate ester) | (E)-alkene | Standard HWE conditions |
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in prostaglandin synthesis, and what are the challenges associated with them?
A1: Protecting groups are essential in prostaglandin synthesis to mask reactive functional groups (hydroxyls, carboxylic acids) and prevent unwanted side reactions during multi-step sequences.[20] An ideal protecting group strategy, known as an orthogonal protection strategy, allows for the selective removal of one protecting group in the presence of others.[20][21][22]
Challenges:
-
Increased Step Count: Each protection and deprotection step adds to the length of the synthesis, which can lower the overall yield.
-
Compatibility: The protecting groups must be stable to the reaction conditions used in subsequent steps.
-
Selective Removal: In molecules with multiple similar functional groups (e.g., three hydroxyl groups in PGF₂α), achieving selective protection and deprotection can be difficult.[5]
-
Orthogonality: Finding a set of truly orthogonal protecting groups that can be removed under completely different and mild conditions is a significant challenge.
Common Protecting Groups in Prostaglandin Synthesis:
-
Hydroxyl Groups: Silyl ethers (e.g., TBDMS, TIPS), tetrahydropyranyl (THP) ethers, and acyl groups (e.g., acetate, p-phenylbenzoate).
-
Carboxylic Acid: Methyl or ethyl esters.
Q2: What are the main synthetic routes to the core cyclopentane ring of prostaglandins?
A2: There are several major strategies for constructing the functionalized cyclopentane core:
-
The Corey Synthesis (Bicyclo[2.2.1]heptane approach): This classic route starts with a Diels-Alder reaction to form a bicyclo[2.2.1]heptane system, which is then elaborated through a series of stereocontrolled reactions, including a Baeyer-Villiger oxidation and an iodolactonization, to form the Corey lactone.[23]
-
Conjugate Addition to Cyclopentenones: This approach involves the 1,4-addition of a side chain (usually the ω-chain) to a pre-formed chiral cyclopentenone.[15]
-
Pauson-Khand Reaction: This cobalt-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide can be used to construct the cyclopentenone ring.
-
Ring-Closing Metathesis (RCM): RCM of a diene precursor can be used to form the five-membered ring.
Q3: What is the significance of the prostaglandin signaling pathway in drug development?
A3: Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface.[24][25] For example, prostaglandin E₂ (PGE₂) has four receptor subtypes: EP₁, EP₂, EP₃, and EP₄.[24][25] Each receptor subtype is coupled to different intracellular signaling cascades, leading to a variety of physiological responses.[24][25][26]
-
EP₁: Coupled to Gq, increases intracellular Ca²⁺.
-
EP₂ and EP₄: Coupled to Gs, increase intracellular cAMP.[27]
-
EP₃: Coupled to Gi, decreases intracellular cAMP.[27]
Understanding these pathways is crucial for drug development because it allows for the design of selective agonists or antagonists that target specific receptor subtypes. This can lead to drugs with improved efficacy and fewer side effects compared to non-selective prostaglandin analogs.
Prostaglandin E₂ (PGE₂) Signaling Pathway
Caption: Simplified signaling pathways of Prostaglandin E₂ (PGE₂).
Experimental Protocols
Protocol 1: Stereoselective Reduction of a Prostaglandin Precursor Ketone
This protocol is a general guideline for the stereoselective reduction of a C15-ketone using L-Selectride.
Materials:
-
Prostaglandin precursor with a C15-ketone
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the prostaglandin precursor (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add L-Selectride (1.1 - 1.5 eq) dropwise to the stirred solution over 15-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78°C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 15S-alcohol.
Protocol 2: Conjugate Addition of a Gilman Cuprate
This protocol describes a general procedure for the conjugate addition of a Gilman cuprate to a cyclopentenone.
Materials:
-
Alkenyl iodide or alkenyl stannane (for the ω-side chain)
-
n-Butyllithium or t-Butyllithium
-
Copper(I) cyanide (CuCN)
-
Cyclopentenone precursor
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous and low-temperature reactions
Procedure:
-
Preparation of the Alkenyllithium Reagent:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkenyl iodide or stannane (2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium or t-butyllithium (2.0 eq) and stir for 30-60 minutes.
-
-
Formation of the Gilman Cuprate:
-
In a separate flame-dried flask, suspend CuCN (1.0 eq) in anhydrous THF at -78°C.
-
Transfer the freshly prepared alkenyllithium solution to the CuCN suspension via cannula.
-
Allow the mixture to stir at -78°C for 30 minutes, then warm to 0°C for a short period until the solution becomes homogeneous, and then cool back down to -78°C.
-
-
Conjugate Addition:
-
Dissolve the cyclopentenone precursor (1.0 eq) in anhydrous THF and cool to -78°C.
-
Slowly add the cyclopentenone solution to the Gilman cuprate solution via cannula.
-
Stir the reaction at -78°C and monitor its progress by TLC.
-
-
Workup:
-
Quench the reaction at -78°C by adding a mixture of saturated aqueous NH₄Cl and ammonium hydroxide.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2010083722A1 - A process for one-pot synthesis of corey lactone - Google Patents [patents.google.com]
- 5. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. synarchive.com [synarchive.com]
- 9. Design and synthesis of novel prostaglandin E2 ethanolamide and glycerol ester probes for the putative prostamide receptor(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. EP0133450B1 - Conjugate addition of organocuprates generated from copper (i) cyanide and vinyl stannanes useful in prostaglandin analog synthesis - Google Patents [patents.google.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. chemtube3d.com [chemtube3d.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 21. fiveable.me [fiveable.me]
- 22. jocpr.com [jocpr.com]
- 23. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
preventing degradation of 13,14-dihydro-15(R)-PGE1 during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13,14-dihydro-15(R)-PGE1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis, with a focus on preventing degradation of this important prostaglandin E1 metabolite.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dihydro-15(R)-PGE1 and why is its stability a concern?
13,14-dihydro-15(R)-PGE1 is a metabolite of Prostaglandin E1 (PGE1). Like many prostaglandins, it can be chemically unstable and susceptible to degradation during sample collection, storage, and preparation. This degradation can lead to inaccurate quantification and misinterpretation of experimental results. The presence of a hydroxyl group at the C-15 position and the overall structure make it sensitive to factors like pH and temperature.
Q2: What are the primary degradation pathways for similar prostaglandin metabolites?
While specific degradation pathways for 13,14-dihydro-15(R)-PGE1 are not extensively documented in the literature, studies on the closely related metabolite, 13,14-dihydro-15-keto-PGE2, reveal two major non-enzymatic degradation pathways.[1][2] It is plausible that 13,14-dihydro-15(R)-PGE1 may be susceptible to similar degradation routes:
-
Dehydration: Particularly under acidic or basic conditions, the molecule can lose a water molecule, leading to the formation of a PGA-type compound. For instance, 13,14-dihydro-15-keto-PGE2 is known to dehydrate to 13,14-dihydro-15-keto-PGA2.[1][2]
-
Cyclization: At elevated pH, a bicyclic compound can be formed.[1][2]
The presence of albumin in biological samples has been shown to accelerate the degradation of 13,14-dihydro-15-keto-PGE2.[1][2]
Troubleshooting Guide
Issue 1: Low or no detectable levels of 13,14-dihydro-15(R)-PGE1 in my samples.
Possible Cause 1: Degradation during sample collection and handling.
-
Recommendation: Process samples immediately after collection. Prostaglandin levels can change rapidly. If immediate processing is not possible, store samples at -80°C. Avoid repeated freeze-thaw cycles.
Possible Cause 2: Degradation during sample preparation.
-
Recommendation: Maintain a cold environment (on ice) throughout the entire sample preparation process. Use pre-chilled solvents and tubes. Minimize the time between each step of the extraction and analysis.
Possible Cause 3: Inefficient extraction from the sample matrix.
-
Recommendation: Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the sorbent is appropriate for prostaglandins and that the wash and elution solvents are optimized. For LLE, select an appropriate organic solvent and optimize the extraction pH. The inclusion of 1% formic acid in the loading mixture has been shown to improve recoveries of prostaglandins from biological matrices.[3]
Issue 2: High variability in replicate measurements.
Possible Cause 1: Inconsistent sample handling and preparation.
-
Recommendation: Standardize your workflow to ensure that all samples are treated identically. Use an internal standard, such as a deuterated version of the analyte (e.g., 13,14-dihydro-PGE1-d4), added at the very beginning of the sample preparation process to account for variability in extraction efficiency and instrument response.[4]
Possible Cause 2: pH-dependent degradation.
-
Recommendation: Ensure that the pH of your samples and buffers is controlled and maintained within a stable range, ideally close to neutral, throughout the preparation process. Prostaglandin E analogs are known to be unstable at strongly acidic or basic pH.[5]
Experimental Protocols
General Guidelines for Sample Handling and Storage
To minimize the degradation of 13,14-dihydro-15(R)-PGE1, the following general precautions should be taken:
-
Collection: Collect biological fluids (e.g., plasma, urine) in tubes containing an anticoagulant (for plasma) and immediately place them on ice.
-
Storage: If not processed immediately, samples should be snap-frozen in liquid nitrogen and stored at -80°C.
-
Thawing: When ready for analysis, thaw samples quickly in a cool water bath and keep them on ice.
Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandins from Plasma
This protocol is a general guideline adapted from methods for other prostaglandins and should be optimized for 13,14-dihydro-15(R)-PGE1.[3][6]
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Add an internal standard (e.g., 13,14-dihydro-PGE1-d4) to each sample.
-
Acidify the plasma to approximately pH 3.5 with a dilute acid (e.g., 1 M formic acid). This step aids in the protonation of the carboxylic acid group of the prostaglandin, enhancing its retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing methanol followed by acidified water (pH 3.5) through it.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with acidified water to remove salts and other polar impurities.
-
Wash with a low percentage of organic solvent (e.g., 15% methanol in water) to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the prostaglandins from the cartridge with an appropriate organic solvent, such as methyl formate or a higher concentration of methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
-
Quantitative Data Summary
While specific quantitative stability data for 13,14-dihydro-15(R)-PGE1 is limited, the following table summarizes the stability of the parent compound, PGE1, under various conditions, which can serve as a valuable reference.
Table 1: Stability of PGE1 in Polypropylene Syringes at 4°C [7]
| Timepoint | Concentration Change (Original Formulation) | Concentration Change (1:2 Dilution) | Concentration Change (1:4 Dilution) |
| 30 days | No statistically significant change | No statistically significant change | No statistically significant change |
Note: This data suggests that PGE1 is relatively stable at 4°C for up to 30 days when stored in polypropylene syringes.
Table 2: Factors Influencing the Degradation of 13,14-dihydro-15-keto-PGE2 (Analogous Compound) [1][2]
| Factor | Effect on Degradation |
| pH | Degradation is accelerated at both high and very low pH. |
| Temperature | Higher temperatures increase the rate of degradation. |
| Albumin | The presence of albumin significantly accelerates degradation. |
Visualizations
PGE1 Metabolism and Potential Degradation of 13,14-dihydro-15(R)-PGE1
Caption: In vivo metabolism of PGE1 and potential degradation pathways of its metabolite.
General Workflow for Sample Preparation and Analysis
Caption: A generalized workflow for the preparation and analysis of prostaglandins.
Signaling Pathway of PGE1 and its Metabolites
PGE1 and its active metabolites, including 13,14-dihydro-PGE1, primarily exert their effects by binding to E-type Prostaglandin (EP) receptors, which are G-protein coupled receptors. This binding often leads to the activation of adenylate cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).
Caption: Simplified signaling pathway of PGE1 and its active metabolites via EP receptors.
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results in cAMP assays with prostaglandin treatment
This technical support center provides troubleshooting guides and FAQs to address . It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in cAMP assays?
Q2: How do I select the appropriate cAMP assay for my prostaglandin research?
The choice of assay depends on factors like desired throughput, sensitivity, and the specific prostaglandin receptor being studied. Common assay formats include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay that is well-suited for high-throughput screening due to its no-wash, add-and-read format.[5][6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive method for quantifying cAMP, though it may involve more steps than HTRF.
-
Luminescence-based assays (e.g., cAMP-Glo™): These assays measure cAMP levels by monitoring the activity of protein kinase A (PKA), where a decrease in ATP leads to decreased light production.[8]
Q3: What is the role of phosphodiesterase (PDE) inhibitors in cAMP assays?
Phosphodiesterases (PDEs) are enzymes that degrade cAMP. Including a PDE inhibitor, such as IBMX, in the assay buffer prevents the breakdown of newly synthesized cAMP, thereby increasing the signal window and improving assay sensitivity.[7][9] The optimal concentration of the PDE inhibitor should be determined empirically.[9]
Prostaglandin-cAMP Signaling Pathway
Prostaglandins, such as PGE2, bind to G protein-coupled receptors (GPCRs) on the cell surface.[10][11] Depending on the receptor subtype, this can lead to the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP.[11][12][13] This second messenger then activates downstream effectors like Protein Kinase A (PKA).[12]
Caption: Prostaglandin-induced cAMP signaling pathway.
Troubleshooting Guide
This section addresses common issues encountered during cAMP assays with prostaglandin treatment.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Contaminated Reagents: Buffers or media may be contaminated.[14] 2. High Basal cAMP: Cells may have high endogenous cAMP levels.[15] 3. Excessive Antibody Concentration: Too much primary or secondary antibody can lead to non-specific binding.[14] | 1. Prepare fresh buffers and use sterile techniques. 2. Reduce cell seeding density or serum-starve cells prior to the assay. 3. Optimize antibody concentrations through titration. |
| Low or No Signal | 1. Inactive Prostaglandin: The prostaglandin stock may have degraded. 2. Low Receptor Expression: The cell line may not express the target receptor at sufficient levels.[15] 3. Rapid cAMP Degradation: Endogenous PDEs may be breaking down cAMP too quickly.[15] | 1. Prepare fresh prostaglandin solutions and store them properly. 2. Use a cell line with confirmed high expression of the target receptor. 3. Include a PDE inhibitor like IBMX in your assay buffer.[15] |
| High Well-to-Well Variability (High CV%) | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common cause of variability.[1] 2. Edge Effects: Wells on the edge of the plate are prone to evaporation and temperature fluctuations.[2] 3. Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. | 1. Ensure a homogenous cell suspension and use a consistent plating technique. 2. Avoid using the outer wells of the plate or fill them with media/PBS to create a humidity barrier.[2] 3. Use calibrated pipettes and practice consistent pipetting technique. |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: Cell characteristics can change with increasing passage number.[4] 2. Variations in Culture Conditions: Differences in media, serum, or incubation times can affect cell responsiveness.[4] 3. Reagent Variability: Batch-to-batch differences in reagents or inconsistent preparation can lead to discrepancies. | 1. Use cells within a defined passage number range. Consider using a thaw-and-use frozen stock approach for consistency.[4] 2. Maintain consistent cell culture conditions for all experiments.[4] 3. Prepare reagents fresh and use the same lot numbers where possible. |
Experimental Protocols
General Cell Culture and Seeding Protocol
-
Cell Culture: Maintain cells in the appropriate growth medium in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells regularly to maintain them in the log phase of growth.[16] Avoid over-confluency.
-
Cell Seeding:
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using a suitable dissociation reagent.[17]
-
For suspension cells, transfer the cell suspension to a conical tube.[17]
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in the appropriate assay buffer.[17]
-
Count the cells and adjust the density to the desired concentration.
-
Dispense the cell suspension into the wells of the assay plate. For adherent cells, allow them to attach overnight.[17]
-
Prostaglandin Stimulation and cAMP Assay Protocol (HTRF Example)
This protocol is a general guideline and should be adapted based on the specific assay kit and cell line used.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf Australia [eppendorf.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. youtube.com [youtube.com]
- 6. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 7. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. cAMP Pathway [sivabio.50webs.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
Technical Support Center: Optimizing In Vivo Delivery of Prostaglandin Analogs for Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of prostaglandin analogs in animal studies.
Frequently Asked Questions (FAQs)
Q1: My prostaglandin analog is precipitating out of my aqueous vehicle. How can I improve its solubility?
A1: Prostaglandin analogs are often lipophilic and have poor water solubility.[1][2] To prevent precipitation and ensure accurate dosing, consider the following formulation strategies:
-
Co-solvents: Use a water-miscible organic solvent to first dissolve the prostaglandin analog before diluting it in your aqueous vehicle. Common co-solvents include:
-
Ethanol: A stock solution of Prostaglandin E2 (PGE2), for example, can be prepared in 100% ethanol and stored at -20°C.[3] This stock is then diluted in sterile PBS or saline immediately before injection.[3]
-
Dimethyl Sulfoxide (DMSO): Latanoprost has been solubilized in DMSO (10%) and then diluted in normal saline for in vivo studies.[4][5]
-
-
Complexation Agents: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility and stability.[1][6] For instance, propylamino-β-cyclodextrin has been shown to effectively solubilize and stabilize latanoprost for ocular formulations.[6]
-
pH Adjustment: The solubility of some prostaglandin analogs can be pH-dependent. Ensure the pH of your final formulation is within a range that maintains the compound's stability and solubility.
Q2: What is the recommended starting dose for my prostaglandin analog in a mouse or rat model?
A2: The optimal dose will vary depending on the specific analog, the animal model, the route of administration, and the desired biological effect. It is always recommended to perform a dose-response study. However, published literature can provide a starting point.
Q3: Which route of administration should I choose for my study?
A3: The choice of administration route depends on the target tissue, the desired onset and duration of action, and the formulation. Common routes for prostaglandin analogs include:
-
Intraperitoneal (IP) Injection: Often used for systemic effects.[3]
-
Subcutaneous (SC) Injection: Provides a slower, more sustained release.[3]
-
Topical Administration: Ideal for localized effects, such as in ophthalmic studies with latanoprost.[7][8]
-
Oral Gavage: Can be used if the analog has good oral bioavailability. Misoprostol has been administered orally to rats.[9][10]
-
Intravenous (IV) Injection: For rapid systemic distribution.[11]
Q4: How can I minimize the side effects of prostaglandin analogs in my animal studies?
A4: Prostaglandin analogs can have potent physiological effects, and side effects can be a concern. To minimize them:
-
Start with a low dose: Conduct a dose-escalation study to find the minimum effective dose.
-
Use a localized delivery route: If your target is a specific organ or tissue, consider local administration (e.g., topical, intratumoral) to minimize systemic exposure.[3]
-
Monitor animals closely: Observe animals for any signs of distress, such as changes in weight, behavior, or food/water intake.
Troubleshooting Guides
Issue 1: High Mortality or Adverse Events in the Treatment Group
| Potential Cause | Suggested Solution |
| Dose is too high, leading to systemic toxicity. | Perform a dose-escalation study starting with a much lower dose. Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).[3] |
| Vehicle is causing adverse effects. | Run a vehicle-only control group to assess its toxicity. Consider alternative, well-tolerated vehicles.[3] |
| Rapid injection of an irritating formulation. | Inject the solution slowly. Consider alternative, less irritating vehicles if the problem persists.[12] |
Issue 2: Lack of a Discernible Biological Effect
| Potential Cause | Suggested Solution |
| Dose is too low. | Conduct a dose-response study with a range of concentrations to identify an effective dose.[3] |
| Degradation of the prostaglandin analog. | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions at low temperatures in an appropriate solvent.[3] Prostaglandin E2, for instance, is known to be unstable in aqueous solutions.[3] |
| Suboptimal administration route for reaching the target tissue. | Consider alternative routes of administration that may provide better bioavailability to the target site.[3] |
| Incorrect timing of endpoint analysis. | Conduct a time-course experiment to determine the optimal window for observing the desired effect after administration. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Suggested Solution |
| Variability in the preparation of solutions. | Standardize the protocol for solution preparation, including the solvent, final dilution vehicle, and time between preparation and injection.[3] |
| Differences in animal age, weight, or health status. | Use age- and weight-matched animals for all experimental groups. Ensure all animals are healthy and properly acclimated before starting the experiment.[13] |
| Inconsistent dosing technique. | Ensure precise and consistent dosing techniques. Normalize the dose to the body weight of each animal.[13] |
Data Presentation
Table 1: Examples of In Vivo Dosages of Prostaglandin Analogs in Rodent Models
| Prostaglandin Analog | Animal Model | Dosage | Route of Administration | Reference |
| Prostaglandin E2 (PGE2) | Mouse (Colitis-Associated Neoplasia) | 100 µ g/mouse and 200 µ g/mouse | Not Specified | [3][14] |
| 16,16-dimethyl PGE2 (dmPGE2) | Mouse (Radioprotection) | 35 µ g/mouse | Subcutaneous (SC) | [15] |
| Latanoprost | Mouse (Intraocular Pressure) | 0.0025% and 0.01% solution (2 µL) | Topical (ocular) | [7] |
| Latanoprost | Wistar Rat (Intraocular Pressure) | 60 ng (single dose) | Topical (ocular) | [16] |
| Misoprostol | Rat (Gastric Morphology) | 90 µg/kg and 9,000 µg/kg daily | Intragastric | [9] |
| Misoprostol | Rat (Renal Injury) | Not specified, but administered orally | Oral | [10][17] |
Table 2: Pharmacokinetic Parameters of Selected Prostaglandin Analogs
| Prostaglandin Analog | Animal Model | Route | Tmax | Half-life (t1/2) | Key Findings | Reference |
| 16,16-dimethyl PGE2 (dmPGE2) | Mouse (C57BL/6J) | SC | - | 1.8 h | PK metrics were numerically lower in irradiated mice. | [18] |
| Misoprostol (active metabolite) | Human | Oral | ~30 min | - | Rapid absorption and metabolism. | [19] |
| Misoprostol (active metabolite) | Rat | Oral | - | - | Oral LD50 is 81 mg/kg. | [20] |
| Latanoprost | Human | Topical (ocular) | - | - | 77-88% of the dose is absorbed into the blood. | [11] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of a Prostaglandin Analog in Mice
-
Preparation of Dosing Solution:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears.
-
-
Injection Procedure:
-
Turn the restrained animal face up.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid injuring major organs.
-
Insert a 25-27 gauge needle, bevel up, at a 30-45° angle.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Protocol 2: Subcutaneous (SC) Injection of a Prostaglandin Analog in Rats
-
Preparation of Dosing Solution:
-
Follow the same procedure as for IP injection, ensuring the final formulation is sterile and non-irritating.
-
-
Animal Restraint:
-
Manually restrain the rat. For larger rats, a two-person technique may be necessary.
-
-
Injection Procedure:
-
Lift the loose skin on the back of the neck to form a "tent".
-
Insert a 23-25 gauge needle into the base of the tented skin.
-
Aspirate to check for blood.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Post-injection Monitoring:
-
Monitor the injection site for any signs of inflammation or necrosis and observe the animal for any systemic adverse effects.
-
Mandatory Visualization
Signaling Pathways
Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2) via its EP receptors.
Caption: Signaling pathway of Prostaglandin F2α and its analogs via the FP receptor.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with prostaglandin analogs.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected in vivo results.
References
- 1. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa | PLOS One [journals.plos.org]
- 6. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Effect of chronic misoprostol ingestion on rat gastric morphology and cell turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of misoprostol treatment on doxorubicin induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peripheral Latanoprost Administration Lowers Intraocular Pressure in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing and Profiling Prostaglandin E2 as a Medical Countermeasure for the Hematopoietic Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Analysis of the Antiplatelet Activity of Prostaglandin E1 and its Metabolite
A comprehensive review of the available scientific literature reveals a lack of direct experimental data on the antiplatelet activity of 13,14-dihydro-15(R)-Prostaglandin E1. This synthetic analog of a Prostaglandin E1 (PGE1) metabolite is characterized by an unnatural R configuration at the C-15 hydroxyl group. Consequently, a direct comparison of its antiplatelet effects with those of Prostaglandin E1, based on experimental evidence, cannot be provided at this time.
However, extensive research is available on the antiplatelet properties of Prostaglandin E1 and its primary, biologically active metabolite, 13,14-dihydro-Prostaglandin E1. This guide, therefore, presents a detailed comparison of the antiplatelet activity of these two well-characterized compounds, providing valuable insights for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
Quantitative Comparison of Antiplatelet Potency
The following table summarizes the quantitative data on the inhibitory effects of Prostaglandin E1 and 13,14-dihydro-Prostaglandin E1 on platelet aggregation. The data is presented as the half-maximal inhibitory concentration (IC50) or the dose that produces 50% inhibition (ID50), derived from in vitro studies on human platelets.
| Compound | Agonist | Assay | Potency (IC50 / ID50) | Reference |
| Prostaglandin E1 | ADP | Platelet Aggregation in PRP | ID50 = 8.25 ng/mL | [1] |
| 13,14-dihydro-Prostaglandin E1 | ADP | Platelet Aggregation in PRP | ID50 = 10.8 ng/mL | [1] |
| 13,14-dihydro-Prostaglandin E1 | Not Specified | Platelet Aggregation, ATP release, Thromboxane generation | IC50 = 10-100 nmoles/l | [2] |
| 13,14-dihydro-Prostaglandin E1 | ADP | Platelet Aggregation in vitro | IC50 = 31 nM |
Based on the available data, Prostaglandin E1 and its metabolite, 13,14-dihydro-Prostaglandin E1, exhibit comparable antiplatelet activity. One study indicates that 13,14-dihydro-PGE1 has an efficacy of 76.4% of the parent compound PGE1 in inhibiting ADP-induced platelet aggregation[1]. Another study suggests they are equipotent[2].
Mechanism of Action: Signaling Pathway
Prostaglandin E1 exerts its antiplatelet effect primarily through the activation of the prostacyclin (IP) receptor on the platelet surface. This interaction initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, inhibits platelet activation and aggregation. The signaling pathway is depicted in the diagram below.
Figure 1: Prostaglandin E1 signaling pathway in platelets.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through in vitro platelet aggregation assays. A generalized protocol for such an assay is outlined below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of a test compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human venous blood anticoagulated with 3.2% or 3.8% sodium citrate.
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Collagen, Thrombin).
-
Test compounds (Prostaglandin E1, 13,14-dihydro-Prostaglandin E1).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Assay Performance:
-
Adjust the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation endpoint with PPP.
-
Pre-warm PRP samples to 37°C.
-
Incubate PRP with various concentrations of the test compound (or vehicle control) for a specified period (e.g., 1-5 minutes).
-
Add a platelet agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The percentage of aggregation inhibition is calculated relative to the control (agonist alone).
-
The IC50 or ID50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
The workflow for a typical platelet aggregation experiment is illustrated in the following diagram.
Figure 2: Experimental workflow for platelet aggregation assay.
Conclusion
References
- 1. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet, antineutrophil and vasodilating properties of 13,14-dihydro-PGE1 (PGE0)--an in vivo metabolite of PGE1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilatory Efficacy of Iloprost and 13,14-dihydro-15(R)-PGE1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory properties of the synthetic prostacyclin analog, iloprost, and the prostaglandin E1 (PGE1) analog, 13,14-dihydro-15(R)-PGE1. Due to a scarcity of direct comparative studies and limited data on 13,14-dihydro-15(R)-PGE1, this analysis draws upon data for PGE1 and its primary metabolite, 13,14-dihydro-PGE1, to infer the potential characteristics of the 15(R) isomer. Iloprost, a stable and well-characterized vasodilator, serves as a key comparator.
Executive Summary
Data Presentation: Hemodynamic Effects
The following tables summarize the hemodynamic effects of intravenously and inhaled iloprost and intravenous PGE1 from various clinical studies. It is important to note that these data are not from head-to-head comparative trials and experimental conditions may vary.
Table 1: Hemodynamic Effects of Intravenous Iloprost
| Parameter | Infusion Rate | Change from Baseline | Reference |
| Mean Arterial Pressure | 4 ng/kg/min | ↓ 15% | [1] |
| Total Peripheral Resistance | 4 ng/kg/min | ↓ 31% | [1] |
| Pulmonary Vascular Resistance | 4 ng/kg/min | ↓ 34% | [1] |
| Cardiac Index | 4 ng/kg/min | ↑ 26% | [1] |
| Heart Rate | 4 ng/kg/min | ↑ 11% | [1] |
Table 2: Hemodynamic Effects of Inhaled Iloprost
| Parameter | Dose | Change from Baseline | Reference |
| Mean Pulmonary Artery Pressure | 50 µg | ↓ 15.4% | [2] |
| Pulmonary Vascular Resistance Index | 50 µg | ↓ 16.1% | [2] |
| Cardiac Index | 50 µg | ↑ 7.7% | [2] |
| Mean Pulmonary Artery Pressure | IHM Data | Reduced from 68 to 49 mm Hg | [3] |
Table 3: Hemodynamic Effects of Intravenous Prostaglandin E1 (PGE1)
| Parameter | Infusion Rate | Change from Baseline | Reference |
| Mean Arterial Blood Pressure | 3-21 ng/kg/min | Significant Decrease | [4] |
| Systemic Vascular Resistance | 3-21 ng/kg/min | Significant Decrease | [4] |
| Pulmonary Capillary Wedge Pressure | 3-21 ng/kg/min | ↓ from 21 to 15 mm Hg | [4] |
| Mean Pulmonary Artery Pressure | 3-21 ng/kg/min | Significant Decrease | [4] |
| Pulmonary Vascular Resistance | 3-21 ng/kg/min | Significant Decrease | [4] |
| Cardiac Index | 3-21 ng/kg/min | ↑ from 2.38 to 2.89 L/min/m² | [4] |
| Mean Pulmonary Arterial Pressure | 30 ng/kg/min | ↓ 16% | [5] |
| Pulmonary Vascular Resistance Index | 30 ng/kg/min | ↓ 24% | [5] |
| Systemic Vascular Resistance Index | 30 ng/kg/min | ↓ 29% | [5] |
| Cardiac Index | 30 ng/kg/min | ↑ 34% | [5] |
Experimental Protocols
The data presented above are derived from studies employing the following general methodologies:
In Vivo Hemodynamic Assessment in Humans
-
Objective: To determine the effects of a vasodilator on systemic and pulmonary hemodynamics.
-
Procedure:
-
Patients are typically instrumented with a pulmonary artery (Swan-Ganz) catheter for measurement of pressures (right atrial, pulmonary artery, pulmonary capillary wedge) and cardiac output (thermodilution).
-
A systemic arterial line is placed for continuous monitoring of arterial blood pressure.
-
Baseline hemodynamic measurements are recorded.
-
The investigational drug (iloprost or PGE1) is administered via a controlled intravenous infusion at specified doses or via inhalation.
-
Hemodynamic parameters are recorded at predefined intervals during and after drug administration.
-
Calculated parameters such as systemic vascular resistance (SVR) and pulmonary vascular resistance (PVR) are derived from the measured values.
-
-
Data Analysis: Changes from baseline in hemodynamic parameters are analyzed for statistical significance.
Ex Vivo Vasodilation Assay (Wire Myography)
-
Objective: To assess the direct vasodilatory effect of a compound on isolated blood vessels.
-
Procedure:
-
Small arteries (e.g., subcutaneous resistance arteries) are dissected from tissue biopsies.
-
Arterial segments are mounted on a wire myograph, which measures isometric tension.
-
The vessels are allowed to equilibrate in a physiological salt solution.
-
Vessels are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine, U46619) to induce a stable tone.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test vasodilator (e.g., iloprost, PGE1).
-
The relaxation response is measured as a percentage of the pre-constriction.
-
-
Data Analysis: The potency (EC50) and efficacy (maximal relaxation) of the vasodilator are determined from the concentration-response curves.
Signaling Pathways
Iloprost Signaling Pathway
Iloprost is a synthetic analog of prostacyclin (PGI2) and exerts its vasodilatory effects primarily through the activation of the G-protein coupled prostacyclin receptor (IP receptor) on vascular smooth muscle cells.
Caption: Iloprost-mediated vasodilation signaling pathway.
Prostaglandin E1 (PGE1) Signaling Pathway
PGE1 and its active metabolite, 13,14-dihydro-PGE1, are thought to mediate vasodilation through interaction with E-prostanoid (EP) receptors, particularly EP2 and EP4, which are also Gs-coupled receptors that stimulate adenylate cyclase.
Caption: PGE1-mediated vasodilation signaling pathway.
Discussion and Conclusion
Both iloprost and PGE1 are effective vasodilators that ultimately lead to an increase in intracellular cAMP in vascular smooth muscle cells, resulting in relaxation. The available data suggests that both agents can significantly reduce peripheral and pulmonary vascular resistance and improve cardiac output.
The primary difference in their mechanism lies in their receptor preference, with iloprost acting on the IP receptor and PGE1 on EP receptors. This could potentially lead to different downstream effects and side-effect profiles.
Regarding 13,14-dihydro-15(R)-PGE1, its structural similarity to the biologically active 13,14-dihydro-PGE1 suggests it may also possess vasodilatory properties. However, the 'R' configuration at the 15-hydroxyl group is an unnatural stereoisomer. The stereochemistry of prostaglandins can significantly influence their receptor binding and biological activity. Without experimental data, the vasodilatory efficacy and potency of 13,14-dihydro-15(R)-PGE1 relative to iloprost or even its parent compound remain speculative.
Future Research Directions:
-
Direct, head-to-head in vivo and ex vivo studies comparing the vasodilatory efficacy of iloprost and 13,14-dihydro-15(R)-PGE1 are needed.
-
Receptor binding and activation studies for 13,14-dihydro-15(R)-PGE1 on a panel of prostanoid receptors would elucidate its mechanism of action and selectivity.
-
Pharmacokinetic and pharmacodynamic studies of 13,14-dihydro-15(R)-PGE1 are required to understand its absorption, distribution, metabolism, and excretion, which will be crucial for any potential therapeutic development.
References
- 1. Hemodynamic effects of iloprost, a prostacyclin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost improves hemodynamics in patients with severe chronic cardiac failure and secondary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous hemodynamic monitoring in pulmonary hypertensive patients treated with inhaled iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of prostaglandin E1 infusion in patients with acute myocardial infarction and left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial hemodynamic effects of prostaglandin E1 infusion in catecholamine-dependent heart failure: results of a prospective, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antithrombotic Activity of Prostaglandin E1 Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antithrombotic activity of 13,14-dihydro-15(R)-PGE1 and its closely related analogs, primarily focusing on data from preclinical animal models of thrombosis. Due to the limited availability of in vivo data for 13,14-dihydro-15(R)-PGE1, this guide leverages experimental data from its parent compound, Prostaglandin E1 (PGE1), and its key biologically active metabolite, 13,14-dihydro-PGE1, as surrogates. The performance of these compounds is compared with other established antithrombotic agents, including prostacyclin analogs like Iloprost and Beraprost.
Executive Summary
Prostaglandin E1 (PGE1) and its analogs are potent inhibitors of platelet aggregation and inducers of vasodilation, primarily through the activation of the prostacyclin (IP) receptor and subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3][4] In vitro studies have demonstrated that 13,14-dihydro-PGE1 is a biologically active metabolite of PGE1 with comparable antiplatelet and vasodilatory effects.[5] While direct in vivo thrombosis data for 13,14-dihydro-15(R)-PGE1 is scarce, the available evidence for PGE1 and 13,14-dihydro-PGE1 in various animal models suggests a significant potential in the prevention and treatment of thrombotic events. This guide summarizes the key findings, compares their efficacy with other agents, and provides detailed experimental protocols to aid in the design and interpretation of future studies.
Data Presentation: Comparative Antithrombotic Efficacy
The following tables summarize the quantitative data on the antithrombotic effects of PGE1, its analogs, and comparator drugs in various animal models of thrombosis.
Table 1: Efficacy in Arterial Thrombosis Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| PGE1 | Rabbit Arterial Thrombosis | Not specified | 70% reduction in arterial thrombus formation compared to control. | [6] |
| PGE1 | Canine Coronary Thrombosis | Not specified | Augmented thrombolysis, improved coronary flow, and reduced infarct size when co-administered with streptokinase. | |
| Iloprost | Mouse FeCl3-induced Carotid Artery Thrombosis | 150 ng/kg/min infusion | Significantly prolonged time to occlusion. | [7] |
Table 2: Efficacy in Venous Thrombosis Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| PGE1 | Rabbit Venous Thrombosis | Not specified | 68% reduction in venous thrombosis compared to control. | [6] |
| Beraprost | Mouse Pulmonary Thromboembolism | 1 or 3 mg/kg, p.o. | Decreased incidence of convulsion and mortality in arachidonate-induced thromboembolism. | [8] |
Table 3: In Vitro Platelet Aggregation Inhibition
| Compound | Species | Agonist | IC50 | Reference |
| 13,14-dihydro-PGE1 | Human | ADP | 10.8 ng/mL | [9] |
| PGE1 | Human | ADP | 8.25 ng/mL | |
| 13,14-dihydro-PGE1 (PGE0) | Human | Not specified | 10-100 nmoles/l | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Mice
This model is widely used to study arterial thrombosis by inducing endothelial injury.[10][11][12][13][14]
Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgical Preparation: Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding tissues.
-
Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Vascular Injury: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of FeCl₃ solution (typically 5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Thrombus Formation Monitoring: Remove the filter paper and continuously monitor blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs. The time to occlusion is the primary endpoint.
-
Data Analysis: Compare the time to occlusion in treated versus control groups. The thrombus can also be excised, weighed, and analyzed histologically.
Venous Stasis-Induced Thrombosis Model in Rabbits
This model simulates venous thrombosis by inducing blood stasis in a ligated vein segment.[15][16][17][18]
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the rabbit and perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Vessel Isolation: Carefully dissect a segment of the IVC and place two temporary ligatures around it.
-
Induction of Stasis: Ligate the distal end of the isolated segment completely. Administer the test compound. After a set time, ligate the proximal end to induce complete stasis.
-
Thrombus Formation: Allow the thrombus to form for a specific duration (e.g., 2 hours).
-
Thrombus Evaluation: Euthanize the animal, excise the ligated venous segment, and carefully dissect the thrombus. The primary endpoints are the incidence of thrombosis and the wet/dry weight of the thrombus.
-
Data Analysis: Compare the thrombus weight and incidence in treated versus control groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PGE1 and its Analogs in Platelet Inhibition
PGE1 and its analogs, including 13,14-dihydro-PGE1, exert their antiplatelet effects primarily through the activation of the prostacyclin (IP) receptor on the platelet surface.[1][2][3][4] This initiates a signaling cascade that leads to the inhibition of platelet activation and aggregation.
References
- 1. karger.com [karger.com]
- 2. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental Differences in Platelet Inhibition Response to Prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiplatelet, antineutrophil and vasodilating properties of 13,14-dihydro-PGE1 (PGE0)--an in vivo metabolite of PGE1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of prostaglandin E1 on the formation of experimental arterial and venous thrombosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temporary inhibition of platelet function with iloprost (ZK36374) preserves canine platelets during extracorporeal membrane oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of beraprost Na, a stable prostacyclin analog, on animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 11. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 13. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dilutional coagulopathy and venous stasis in rabbits [bio-protocol.org]
- 16. Venous thrombosis produced in the vena cava of rabbits by vascular damage and stasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 18. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EP Receptor Cross-Reactivity: A Focus on 13,14-dihydro-15(R)-PGE1
A comprehensive guide for researchers and drug development professionals on the interaction of 13,14-dihydro-15(R)-PGE1 with the four E-type prostanoid (EP) receptor subtypes. This document provides a comparative analysis of binding affinities, functional activities, and the associated signaling pathways, supported by experimental data and detailed protocols.
Introduction
Prostaglandin E1 (PGE1) and its metabolites are crucial lipid signaling molecules that mediate a wide array of physiological and pathological processes through their interaction with specific G protein-coupled receptors known as EP receptors. The EP receptor family is comprised of four distinct subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades. Understanding the cross-reactivity and selectivity of PGE1 analogs, such as 13,14-dihydro-15(R)-PGE1, is paramount for the development of targeted therapeutics with improved efficacy and reduced off-target effects. This guide provides a detailed comparison of the binding and functional characteristics of 13,14-dihydro-15(R)-PGE1 and related prostaglandins across the four EP receptor subtypes.
Data Presentation: Comparative Binding Affinities
While direct binding data for 13,14-dihydro-15(R)-PGE1 across all four EP receptor subtypes is limited in publicly available literature, data for the closely related metabolite, 13,14-dihydro-PGE1, and the parent compound, PGE1, provide valuable insights into its potential receptor interaction profile. The stereochemistry at the C-15 position is known to influence receptor binding and activation, and therefore, the data for the 15(S) epimer (13,14-dihydro-PGE1) should be interpreted with this consideration.
| Compound | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) |
| PGE1 | ~40 | Data not available | ~0.3 | 8.5 (pKi)[1] |
| PGE2 | ~25 | Data not available | High affinity | High affinity |
| 13,14-dihydro-PGE1 | Data not available | Data not available | Data not available | 3.07 |
| 13,14-dihydro-15-keto-PGE2 | Data not available | 12,000[2][3] | Data not available | 57,000[2][3] |
Note: Data for PGE1 and PGE2 are compiled from various sources and may vary depending on the experimental conditions and cell types used. The pKi value for PGE1 at the EP4 receptor was converted to an approximate Ki value for comparison.
Signaling Pathways and Functional Outcomes
The activation of each EP receptor subtype initiates a distinct downstream signaling cascade, leading to varied cellular responses.
EP1 Receptor Signaling
The EP1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
References
A Researcher's Guide: Mass Spectrometry vs. Immunoassay for Quantifying 13,14-dihydro-15-keto-PGE1
For researchers in drug development and life sciences, the accurate quantification of prostaglandin metabolites is critical for understanding inflammatory processes, drug efficacy, and disease pathology. Prostaglandin E1 (PGE1) is a potent lipid mediator that is rapidly converted in vivo to its more stable metabolite, 13,14-dihydro-15-keto-prostaglandin E1 (PGEM-1). Measuring this stable metabolite provides a more reliable index of endogenous PGE1 production than measuring the parent compound itself.
The two predominant analytical techniques for this task are mass spectrometry (MS), typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), and immunoassay, most commonly the enzyme-linked immunosorbent assay (ELISA). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to help researchers select the most appropriate technique for their needs.
Quantitative Performance Comparison
Choosing an analytical method requires a careful trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS and ELISA for the quantification of PGE1's primary metabolite. Note that some data may refer to the closely related and often co-measured PGE2 metabolite (13,14-dihydro-15-keto-PGE2), as methods are frequently developed to detect both.
| Parameter | Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Sensitivity (LOQ/LOD) | High (LOQ: ~2-10 pg/mL)[1] | High (LOD: ~2-21 pg/mL)[2][3] |
| Assay Range | Wide (e.g., 10-500 pg/mL)[1] | Narrow (e.g., 0.39-50 pg/mL)[3] |
| Specificity | Very High (based on mass-to-charge ratio) | Variable (dependent on antibody cross-reactivity) |
| Precision (CV%) | Good (Inter-batch precision: 8.1% - <17%)[1][4] | Good (Typically <15% for intra- and inter-assay) |
| Sample Throughput | Lower (minutes per sample) | High (multiple samples on a 96-well plate)[3] |
| Multiplexing | Excellent (can measure multiple analytes simultaneously) | Limited (typically one analyte per assay)[5] |
| Cost per Sample | High | Low |
| Required Expertise | High (specialized training and instrumentation)[6] | Moderate |
Method 1: Mass Spectrometry (LC-MS/MS)
Mass spectrometry, particularly when coupled with liquid chromatography, is considered the gold standard for specificity and accuracy in small molecule quantification. It identifies and quantifies molecules based on their unique mass-to-charge ratio and fragmentation patterns, minimizing the risk of interferences from structurally similar compounds.
Experimental Workflow: LC-MS/MS
The general workflow for prostaglandin metabolite analysis by LC-MS/MS involves sample extraction, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for PGE1 metabolite quantification by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
This protocol is a representative example synthesized from established methods for prostaglandin analysis.[1][7][8]
-
Internal Standard Spiking: To each 1-2 mL of plasma sample, add a deuterated internal standard (e.g., 13,14-dihydro-15-keto-PGE2-d4) to account for sample loss during processing.[1][9]
-
Sample Acidification: Acidify the sample to a pH of approximately 3.5 with 2N HCl to protonate the carboxylic acid group of the analyte.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the acidified plasma sample onto the cartridge.
-
Wash the cartridge with 10% methanol to remove polar impurities.
-
Elute the prostaglandins with methanol or another suitable organic solvent.
-
Dry the eluate under a stream of nitrogen.
-
-
Derivatization (GC-MS specific, optional for LC-MS): For GC-MS analysis, derivatization is necessary. A common procedure involves forming a pentafluorobenzyl (PFB) ester methoxime, followed by silylation to create a trimethylsilyl (TMS) ether.[1][10] This step enhances volatility and ionization efficiency. For LC-MS, derivatization is often not required.[7]
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., a mixture of water, acetonitrile, and formic acid).[8]
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a C18 reverse-phase column. Elute the analyte using a gradient of mobile phase A (e.g., water/acetonitrile/acetic acid) and mobile phase B (e.g., acetonitrile/water/acetic acid).[7]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for both the analyte and the internal standard.[7]
-
-
Quantification: Construct a calibration curve using standards prepared in a similar matrix. Calculate the analyte concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Method 2: Immunoassay (ELISA)
Immunoassays, particularly competitive ELISAs, are a widely used alternative for quantifying small molecules like prostaglandin metabolites. They rely on the specific binding of an antibody to the target antigen. These assays are known for their high throughput, lower cost, and ease of use compared to mass spectrometry.
Experimental Workflow: Competitive ELISA
In a competitive ELISA, the analyte in the sample competes with a labeled antigen (e.g., conjugated to an enzyme) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of analyte in the sample.
Caption: Workflow for a competitive ELISA of PGE1 metabolite.
Detailed Experimental Protocol: Competitive ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[2][3][11] Always refer to the specific kit manual for precise instructions.
-
Sample Preparation: Depending on the sample type (e.g., plasma, urine, cell culture media), dilution with the provided assay buffer may be required.[12] Some ELISA kits for PGE metabolites require a chemical treatment step to convert all major metabolites into a single, stable derivative that is recognized by the antibody.[3]
-
Reagent Preparation: Prepare standards from a stock solution by serial dilution in assay buffer. Reconstitute other kit components as directed.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated prostaglandin (the "tracer") to each well.
-
Add the specific primary antibody to each well to initiate the competitive binding reaction.
-
Seal the plate and incubate for the specified time (can range from 1.5 to 18 hours) at room temperature or 4°C, often with shaking.[2][11]
-
-
Washing: After incubation, wash the plate multiple times with the provided wash buffer to remove all unbound reagents.
-
Signal Development:
-
Add the enzyme substrate (e.g., TMB for HRP-conjugated tracers) to each well.
-
Incubate for a defined period (e.g., 60-90 minutes) to allow for color development.[3] The intensity of the color will be inversely proportional to the concentration of the PGE metabolite in the sample.
-
-
Stopping the Reaction: Add a stop solution to each well to halt the enzymatic reaction. This typically changes the color of the solution (e.g., from blue to yellow).
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 405-450 nm).[2][11]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations, typically using a 4-parameter logistic curve fit.[13]
-
Interpolate the concentrations of the unknown samples from this standard curve.
-
Conclusion: Making the Right Choice
Both mass spectrometry and immunoassay are powerful tools for the quantification of the PGE1 metabolite.
-
Mass Spectrometry (LC-MS/MS) is the superior choice when absolute specificity, accuracy, and the ability to measure multiple analytes in a single run are paramount. It is ideal for confirmatory studies, detailed metabolic profiling, and situations where potential cross-reactivity could confound results. However, it requires a significant investment in equipment and operator expertise.
-
Immunoassay (ELISA) offers a practical and cost-effective solution for high-throughput screening of a large number of samples.[6] It is well-suited for studies where relative changes in concentration are being monitored and for laboratories without access to a mass spectrometer. Researchers must, however, be vigilant about potential cross-reactivity with other structurally related prostaglandins, which should be detailed in the manufacturer's validation data.[3]
Ultimately, the choice between these methods depends on the specific research question, the number of samples, the required level of specificity, and the available budget and resources.
References
- 1. Simultaneous determination of prostaglandin E1, prostaglandin E0 and 15-keto-prostaglandin E0 in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Prostaglandin E Metabolite - data analysis at MyAssays [myassays.com]
A Comparative Guide to the Vasodilatory Effects of 13,14-dihydro-15(R)-PGE1 and Other EP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory properties of 13,14-dihydro-15(R)-PGE1 and other E-type prostanoid (EP) receptor agonists. The information presented is supported by experimental data from peer-reviewed literature to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to EP Receptors and Vasodilation
Prostaglandin E2 (PGE2) and its analogs, including Prostaglandin E1 (PGE1), are lipid signaling molecules that exert a wide range of physiological effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. In the vascular system, these receptors play a critical role in regulating blood vessel tone. Activation of EP2 and EP4 receptors typically leads to vasodilation, while activation of EP1 and EP3 receptors often results in vasoconstriction. The vasodilatory effects of EP2 and EP4 receptor agonists are primarily mediated by the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.
13,14-dihydro-15(R)-PGE1 is a principal and biologically active metabolite of PGE1. Understanding its vasodilatory profile in comparison to other EP receptor agonists is crucial for the development of novel therapeutics targeting vascular disorders.
Quantitative Comparison of EP Receptor Agonists
While direct comparative studies on the vasodilatory potency (EC50 values) of 13,14-dihydro-15(R)-PGE1 against a wide range of selective EP agonists are limited in the public domain, we can infer its potential from its binding affinity to the vasodilatory EP4 receptor.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Primary Signaling Pathway | Expected Vascular Effect |
| 13,14-dihydro-PGE1 | EP4 (and likely other EPs) | 3.07 (human EP4)[1] | Gs -> ↑cAMP | Vasodilation |
| PGE1 | EP1, EP2, EP3, EP4 | 1.45 (human EP4)[1] | Gs -> ↑cAMP (via EP2, EP4) | Vasodilation |
| PGE2 | EP1, EP2, EP3, EP4 | 0.75 (human EP4)[1] | Gs -> ↑cAMP (via EP2, EP4) | Vasodilation |
| Butaprost | EP2 selective | - | Gs -> ↑cAMP | Vasodilation |
| ONO-AE1-329 | EP4 selective | - | Gs -> ↑cAMP | Vasodilation |
Note: A lower Ki value indicates a higher binding affinity. The binding affinity of 13,14-dihydro-PGE1 to the human EP4 receptor is comparable to that of PGE1 and PGE2, suggesting it is a potent agonist at this key vasodilatory receptor.[1] It is also known to be a biologically active metabolite of PGE1 with similar activities.
Signaling Pathways in EP Receptor-Mediated Vasodilation
The vasodilatory effects of agonists acting on EP2 and EP4 receptors are initiated by the activation of the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in the relaxation of vascular smooth muscle cells and vasodilation.
Caption: Signaling pathway of EP2/EP4 receptor-mediated vasodilation.
Experimental Protocols
Ex Vivo Vascular Ring Relaxation Assay
This assay is a standard method for assessing the vasodilatory or vasoconstrictive effects of compounds on isolated blood vessels.
Objective: To determine the concentration-response relationship for the relaxation of pre-contracted aortic rings by EP receptor agonists.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (vasoconstrictor)
-
13,14-dihydro-15(R)-PGE1 and other EP receptor agonists
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into 3-4 mm wide rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of the test agonist (e.g., 13,14-dihydro-15(R)-PGE1 or other EP agonists) to the organ bath.
-
Record the relaxation response as a percentage of the phenylephrine-induced contraction.
-
Plot the concentration-response curves and calculate the EC50 (concentration producing 50% of the maximal relaxation) for each agonist.
Caption: Workflow for the ex vivo aortic ring relaxation assay.
In Vivo Blood Pressure Measurement in Animal Models
This protocol outlines the measurement of blood pressure changes in response to the administration of EP receptor agonists in anesthetized rats.
Objective: To assess the in vivo hypotensive effects of EP receptor agonists.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic (e.g., isoflurane)
-
Catheters for cannulation of the femoral artery and vein
-
Pressure transducer and data acquisition system
-
13,14-dihydro-15(R)-PGE1 and other EP receptor agonists formulated for intravenous administration
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the experiment.
-
Cannulate the femoral artery for continuous blood pressure monitoring using a pressure transducer.
-
Cannulate the femoral vein for intravenous administration of the test compounds.
-
Allow the animal to stabilize, and record baseline mean arterial pressure (MAP).
-
Administer a bolus intravenous injection of the EP receptor agonist.
-
Continuously record the MAP to determine the maximal decrease and the duration of the hypotensive response.
-
Administer different doses of the agonist to establish a dose-response relationship.
Measurement of Intracellular cAMP Levels
This assay quantifies the intracellular accumulation of cAMP in vascular smooth muscle cells following stimulation with EP receptor agonists.
Objective: To confirm that the vasodilatory effect of the agonists is mediated by the cAMP signaling pathway.
Materials:
-
Primary rat aortic smooth muscle cells (RASMCs)
-
Cell culture reagents
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
13,14-dihydro-15(R)-PGE1 and other EP receptor agonists
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
Procedure:
-
Culture RASMCs to near confluence in appropriate multi-well plates.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of the EP receptor agonists for a defined period (e.g., 10-15 minutes).
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration in the cell lysates using the assay kit and a compatible plate reader.
-
Plot the concentration-response curves for cAMP accumulation and determine the EC50 for each agonist.
Conclusion
13,14-dihydro-15(R)-PGE1 demonstrates a high binding affinity for the human EP4 receptor, comparable to its parent compound PGE1 and the endogenous ligand PGE2. This suggests that it is a potent vasodilator, acting through the canonical EP2/EP4 receptor-Gs-cAMP signaling pathway. While direct comparative studies on its vasodilatory efficacy are not extensively available, its pharmacological profile indicates that it is a promising candidate for therapeutic applications where vasodilation is desired. The experimental protocols provided herein offer robust methods for the further characterization and comparison of 13,14-dihydro-15(R)-PGE1 with other EP receptor agonists in both ex vivo and in vivo models.
References
A Comparative Guide to the Differential Effects of 15(R)- and 15(S)-Prostaglandin E1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 15(R)- and 15(S)- stereoisomers of prostaglandin E1 (PGE1) analogs. While direct comparative quantitative data for the 15(R) and 15(S) epimers of PGE1 are scarce in publicly available literature, the information presented herein is based on established principles of prostaglandin pharmacology and data from closely related compounds, such as PGE2 analogs. The stereochemistry at the C-15 position is a critical determinant of biological activity, with the 15(S) configuration being the naturally occurring and biologically active form. The 15(R) epimer is generally considered to be significantly less active or biologically inert.
Executive Summary
Prostaglandin E1 (PGE1), a member of the eicosanoid family, exerts a wide range of physiological effects by interacting with specific G-protein coupled receptors (GPCRs) known as EP receptors (EP1, EP2, EP3, and EP4). The biological activity of PGE1 analogs is critically dependent on their stereochemistry, particularly at the C-15 hydroxyl group. The 15(S) configuration is the naturally occurring, biologically active form, while the 15(R) epimer is considered to be essentially inactive[1]. This guide explores the anticipated differential effects of 15(R)- and 15(S)-PGE1 analogs on receptor binding and downstream signaling pathways, supported by detailed experimental protocols for their evaluation.
Data Presentation: Comparative Biological Activity
Table 1: Expected Comparative Receptor Binding Affinity (Ki) of 15(R)-PGE1 and 15(S)-PGE1 Analogs for EP Receptors
| Analog | EP1 Receptor (Ki) | EP2 Receptor (Ki) | EP3 Receptor (Ki) | EP4 Receptor (Ki) |
| 15(S)-PGE1 | High Affinity (nM range) | High Affinity (nM range) | High Affinity (nM range) | High Affinity (nM range) |
| 15(R)-PGE1 | Very Low Affinity (µM range or higher) | Very Low Affinity (µM range or higher) | Very Low Affinity (µM range or higher) | Very Low Affinity (µM range or higher) |
Note: The values presented are expected relative affinities based on the known biological inactivity of 15(R) prostaglandins. Actual values would need to be determined experimentally.
Table 2: Expected Comparative Functional Potency (EC50) of 15(R)-PGE1 and 15(S)-PGE1 Analogs
| Analog | EP1 (Ca2+ Mobilization) | EP2 (cAMP Production) | EP3 (cAMP Inhibition) | EP4 (cAMP Production) |
| 15(S)-PGE1 | Potent Agonist (nM range) | Potent Agonist (nM range) | Potent Agonist (nM range) | Potent Agonist (nM range) |
| 15(R)-PGE1 | Inactive or Very Weak Partial Agonist | Inactive or Very Weak Partial Agonist | Inactive or Very Weak Partial Agonist | Inactive or Very Weak Partial Agonist |
Note: The functional potencies are predicted based on the expected receptor binding affinities.
Signaling Pathways
PGE1 mediates its diverse physiological effects by activating four distinct EP receptor subtypes, which couple to different G-proteins and downstream signaling cascades.
Caption: Signaling pathways of 15(S)-PGE1 and the expected lack of activity of 15(R)-PGE1.
Experimental Protocols
To empirically determine the differential effects of 15(R)- and 15(S)-PGE1 analogs, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the PGE1 analogs to their receptors.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human EP receptor of interest (EP1, EP2, EP3, or EP4).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer containing various concentrations of the unlabeled 15(R)- or 15(S)-PGE1 analog.
-
50 µL of assay buffer containing a fixed concentration of [3H]-PGE1 (typically at its Kd concentration).
-
100 µL of the membrane preparation.
-
-
For total binding, add 50 µL of assay buffer instead of the unlabeled analog.
-
For non-specific binding, add a high concentration of unlabeled PGE1 (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled analog concentration.
-
Determine the IC50 value (the concentration of unlabeled analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of the PGE1 analogs to stimulate (via EP2 and EP4) or inhibit (via EP3) adenylyl cyclase activity.
Caption: Workflow for a cell-based cAMP functional assay.
Detailed Protocol (using a luminescence-based assay like cAMP-Glo™):
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the EP receptor of interest (EP2, EP3, or EP4) into a 96-well white-walled, clear-bottom plate.
-
Incubate overnight to allow for cell attachment.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the 15(R)- and 15(S)-PGE1 analogs in an appropriate assay buffer.
-
For EP3 (Gi-coupled), include a sub-maximal concentration of forskolin to stimulate basal adenylyl cyclase activity.
-
Remove the culture medium from the cells and add the diluted analogs.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP-Glo™ Assay[3][4], add the cAMP-Glo™ Lysis Buffer and incubate to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution containing protein kinase A and incubate.
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the analog concentration.
-
Determine the EC50 value (the concentration of analog that produces 50% of the maximal response) using non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of the PGE1 analogs to stimulate the EP1 receptor, which is coupled to the Gq protein and leads to an increase in intracellular calcium.
Caption: Workflow for an intracellular calcium mobilization assay.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Seed HEK293 cells stably expressing the EP1 receptor into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of the 15(R)- or 15(S)-PGE1 analog at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the analog concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Conclusion
The stereochemistry at the C-15 position of prostaglandin E1 is paramount for its biological activity. The 15(S)-PGE1 analogs are the biologically active forms that potently interact with EP receptors to elicit downstream signaling events. In contrast, the 15(R)-PGE1 analogs are expected to be biologically inactive or have significantly attenuated activity. The experimental protocols provided in this guide offer a robust framework for quantifying these expected differences in receptor binding and functional activity, which is essential for the development and characterization of novel prostaglandin-based therapeutics.
References
- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP-Glo™ Assay Protocol [promega.sg]
- 4. cAMP-Glo™ Assay [promega.com]
Assessing the Off-Target Effects of 13,14-dihydro-15(R)-Prostaglandin E1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 13,14-dihydro-15(R)-Prostaglandin E1, focusing on its expected on-target activities and providing a framework for evaluating potential off-target effects. Direct experimental data on the off-target profile of the 15(R) analog is limited in publicly available literature. Therefore, this guide leverages data from its parent compound, Prostaglandin E1 (PGE1), and its biologically active metabolite, 13,14-dihydro-PGE1, to infer its likely on-target interactions and to propose a strategy for comprehensive off-target assessment.
Prostaglandin E1 and its analogues exert their effects primarily through a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are distributed in various tissues and mediate a range of physiological and pathological processes. Understanding the interaction of 13,14-dihydro-15(R)-PGE1 with these receptors is crucial for defining its primary mechanism of action.
On-Target Activity Profile: Comparison with Prostaglandin E1
The on-target activity of prostaglandin analogues is defined by their binding affinity and functional potency at the different EP receptor subtypes. The following table summarizes the known signaling pathways associated with each EP receptor, which constitute the expected on-target effects of PGE1 and its derivatives.
| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Second Messenger | Physiological Effects (Examples) |
| EP1 | Gq | Phospholipase C activation | Increase in intracellular Ca²⁺ | Smooth muscle contraction |
| EP2 | Gs | Adenylyl cyclase stimulation | Increase in cAMP | Smooth muscle relaxation, inflammation |
| EP3 | Gi/o, Gs, Gq | Adenylyl cyclase inhibition (predominant), stimulation, or Phospholipase C activation | Decrease or increase in cAMP, increase in intracellular Ca²⁺ | Inhibition of gastric acid secretion, fever |
| EP4 | Gs | Adenylyl cyclase stimulation | Increase in cAMP | Immune modulation, bone remodeling |
Experimental Protocols for Assessing On- and Off-Target Effects
To comprehensively assess the activity of this compound, a combination of binding and functional assays is recommended.
Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., EP1, EP2, EP3, EP4) or from tissues known to endogenously express the receptor.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-PGE₂) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for Gs and Gi/o Coupled Receptor Activity
This assay measures the ability of the test compound to stimulate (Gs-coupled) or inhibit (Gi/o-coupled) the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Culture cells expressing the target receptor (e.g., EP2, EP4 for Gs; EP3 for Gi/o) in a multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi/o-coupled receptors, cells are typically co-stimulated with a known adenylyl cyclase activator like forskolin.
-
Incubation: Incubate for a specific period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Calcium Mobilization Functional Assay for Gq Coupled Receptor Activity
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Protocol:
-
Cell Loading: Load cells expressing the target receptor (e.g., EP1) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or a microscope.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and experimental approaches, the following diagrams are provided.
Caption: On-target signaling pathways of Prostaglandin E receptors.
Safety Operating Guide
Safe Disposal of 13,14-dihydro-15(R)-Prostaglandin E1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 13,14-dihydro-15(R)-Prostaglandin E1 must adhere to strict safety and disposal protocols to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this prostaglandin analog, drawing from safety data for closely related compounds.
Key Safety and Disposal Information
| Hazard Information | Personal Protective Equipment (PPE) | Disposal Considerations |
| Acute Toxicity: Toxic if swallowed.[1][2] | Gloves: Wear appropriate chemical-resistant gloves.[2][3] | Environmental Precautions: Do not let product enter drains.[3][4] |
| Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2] | Eye Protection: Use tightly fitting safety goggles.[2] | Prohibited Disposal Methods: Do not dispose of in sanitary sewers, storm sewers, or landfills without proper containment and labeling.[3] |
| Irritation: May cause skin, eye, and respiratory tract irritation.[3] | Lab Coat: Wear a lab coat to protect skin and clothing.[3] | Waste Containers: Keep in suitable, closed containers for disposal.[3] |
| Respiratory Protection: If dust or aerosols are generated, use an approved respirator.[2][3] | Regulatory Compliance: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] |
Experimental Protocols for Disposal
The recommended disposal procedure depends on the form of the waste (e.g., pure compound, solution, contaminated materials) and local institutional guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Before beginning any disposal process, review your organization's specific procedures for chemical and pharmaceutical waste.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Waste:
-
Solid Waste: For the pure compound or contaminated solids (e.g., absorbent pads, weighing paper), carefully place the material into a clearly labeled, sealed waste container.
-
Liquid Waste: For solutions containing this compound, do not pour them down the drain. Collect the liquid waste in a compatible, sealed, and clearly labeled container.
-
-
Package for Disposal:
-
Ensure the waste container is securely sealed.
-
Label the container clearly with the full chemical name: "this compound" and any other components of the waste stream. Include appropriate hazard symbols.
-
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management group to schedule a pickup for the contained waste.
For trace amounts of unused medicine in a research setting, an alternative approach, adapted from FDA guidelines for household medicine disposal, may be permissible if allowed by your institution.[5][6]
-
Deactivation and Solidification: Mix the prostaglandin with an unappealing substance such as used coffee grounds, dirt, or cat litter.[5] This makes the chemical less appealing to accidental ingestion and helps to solidify liquids. Do not crush tablets or capsules if applicable.[5]
-
Containment: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[5]
-
Final Disposal: Dispose of the sealed container in the regular laboratory trash, provided this method is approved by your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling 13,14-dihydro-15(R)-Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 13,14-dihydro-15(R)-Prostaglandin E1. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. Prostaglandins are potent bioactive lipids, and related compounds are known to be toxic if swallowed and are suspected of damaging fertility or the unborn child.[1][2][3] Therefore, this compound should be handled with extreme care.
I. Compound Data and Safety Information
A summary of the key quantitative and safety data for this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 11α,15R-dihydroxy-9-oxo-prostan-1-oic acid | --INVALID-LINK-- |
| CAS Number | 201848-10-4 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₃₆O₅ | --INVALID-LINK-- |
| Molecular Weight | 356.5 g/mol | --INVALID-LINK-- |
| Physical Form | Supplied as a solution in methyl acetate | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | --INVALID-LINK-- |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | --INVALID-LINK-- |
| Solubility | Ethanol: ~50 mg/mL, DMSO: ~50 mg/mL, DMF: ~100 mg/mL, PBS (pH 7.2): ~1.6 mg/mL | --INVALID-LINK-- |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following PPE is mandatory when handling this compound.
-
Primary PPE:
-
Gloves: Double-gloving with nitrile or neoprene gloves is required. Change gloves frequently, especially if contaminated.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Lab Coat: A disposable, solid-front gown made of a low-permeability fabric is required.
-
-
Secondary/Task-Specific PPE:
-
Respiratory Protection: For operations with a risk of aerosol generation (e.g., handling the neat compound if the solvent has evaporated), a NIOSH-approved respirator with an appropriate cartridge is necessary. All work with the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Additional Protection: For large quantities or in case of a spill, chemical-resistant coveralls and shoe covers should be used.
-
III. Operational Plan: Step-by-Step Guidance
All handling of this potent compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
A. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container upright in a freezer at -20°C, in a designated and clearly labeled area for potent compounds.
-
Maintain an inventory log for the compound.
B. Preparation for Handling
-
Assemble all necessary equipment, including PPE, weighing tools, solvents, and waste containers, within the chemical fume hood before starting work.
-
Ensure that an emergency spill kit is readily accessible.
-
Pre-label all vials and tubes to be used.
C. Weighing and Solution Preparation (if starting from a solid) Note: This compound is supplied in a methyl acetate solution. The following steps apply if the solvent is evaporated to obtain the solid compound.
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to control airborne particles.
-
Use disposable weigh boats to prevent cross-contamination.
-
To prepare a stock solution, slowly add the desired solvent to the solid compound to avoid splashing.
-
If the compound is in a methyl acetate solution, it can be evaporated under a gentle stream of nitrogen. Immediately add the solvent of choice, such as ethanol, DMSO, or DMF.
D. Experimental Use
-
Conduct all experimental procedures involving the compound within the designated containment area.
-
Use caution to prevent the generation of aerosols.
-
After use, decontaminate all non-disposable equipment.
IV. Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
A. Waste Segregation and Collection
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste. The rinsed container should then be disposed of as hazardous waste.
B. Decontamination
-
Work Surfaces: Decontaminate all work surfaces with a 10% bleach solution, followed by a rinse with 70% ethanol, and then water. Allow for adequate contact time for the bleach solution.
-
Equipment: Non-disposable equipment should be thoroughly rinsed with a suitable solvent, followed by the same decontamination procedure as for work surfaces.
C. Final Disposal
-
All hazardous waste must be disposed of through your institution's environmental health and safety office.
-
High-temperature incineration is the recommended disposal method for this type of potent pharmaceutical compound.[4]
V. Emergency Procedures
A. Spills
-
Small Spills: If a small amount of solution is spilled, absorb it with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container. Decontaminate the area as described above.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional safety office. Prevent the spill from spreading and entering drains. Only personnel with appropriate training and PPE should conduct the cleanup.
B. Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
VI. Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
